Product packaging for Yttrium (III) ion(Cat. No.:CAS No. 22537-40-2)

Yttrium (III) ion

Cat. No.: B1197412
CAS No.: 22537-40-2
M. Wt: 88.9058 g/mol
InChI Key: GRTBAGCGDOYUBE-UHFFFAOYSA-N
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Description

The Yttrium (III) ion (Y³⁺) is a trivalent cation of yttrium, a rare-earth metal that is typically found in a stable +3 oxidation state . In aqueous solution, the Y³⁺ ion is colorless due to the absence of electrons in its d and f electron shells . It forms water-insoluble compounds such as the fluoride, hydroxide, and oxalate, while its bromide, chloride, iodide, nitrate, and sulfate are soluble . This ion has exceptional affinity for oxygen, forming a protective oxide layer (Y₂O₃) that passivates the metal in air . Main Research Applications and Value: In Materials Science , the Y³⁺ ion is a critical dopant in solid-state laser host materials like yttrium aluminum garnet (YAG) and yttria (Y₂O₃) . It serves as an excellent host for other lanthanide ions to create phosphors for LEDs and lighting . It is also a key component in high-temperature superconductors, such as yttrium barium copper oxide (YBCO) , and in yttria-stabilized zirconia (YSZ), which is used in fuel cells, oxygen sensors, and for its high thermal resistance . In Environmental and Chemical Research , Y³⁺ ions are studied for their adsorption properties. Recent research explores their use in the biological recovery of rare-earth elements, with organisms like Penicillium sp. showing high accumulation capacity for yttrium group ions . Studies also investigate the ion's adsorption onto minerals like gibbsite, which is relevant for understanding the formation of ion-adsorption rare earth ores and water treatment processes . Furthermore, yttrium-based metal-organic frameworks (MOFs) utilizing Y³⁺ centers are developed for sensitive sensing applications, such as the detection of fluoride ions . In Biochemistry and Medical Research , the radioactive isotope Yttrium-90 is used in the treatment of certain cancers, such as liver cancer . The interaction of yttrium ions with biological systems and their potential cytotoxicity are also active areas of investigation . This product is supplied for Research Use Only and is strictly not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Y+3 B1197412 Yttrium (III) ion CAS No. 22537-40-2

Properties

CAS No.

22537-40-2

Molecular Formula

Y+3

Molecular Weight

88.9058 g/mol

IUPAC Name

yttrium(3+)

InChI

InChI=1S/Y/q+3

InChI Key

GRTBAGCGDOYUBE-UHFFFAOYSA-N

SMILES

[Y+3]

Canonical SMILES

[Y+3]

Origin of Product

United States

Coordination Chemistry of Yttrium Iii Ion

Fundamental Coordination Principles of Yttrium (III)

The coordination behavior of the Yttrium (III) ion is governed by its electronic configuration and ionic size, which dictate its interaction with solvent molecules and various ligands.

Hydration Structure and Solvation Sphere Characterization of this compound in Aqueous Systems

In aqueous solutions, the this compound is predominantly eight-coordinated by water molecules, forming a primary hydration sphere. This coordination typically adopts a square antiprismatic geometry mdpi.comacs.org. Experimental techniques such as extended X-ray absorption fine-structure spectroscopy (EXAFS) and large-angle X-ray scattering (LAXS) have been instrumental in characterizing this hydration structure.

Research findings indicate a mean Y-O bond distance of approximately 2.367(5) Å mdpi.com, 2.368(5) Å acs.orgcapes.gov.bracs.orgresearchgate.net, or 2.365(5) Å acs.orgacs.orgresearchgate.net in the primary hydration sphere. EXAFS data further suggest a slightly asymmetric distribution of these Y-O bond distances, implying a degree of positional disorder in addition to thermally induced variations acs.orgcapes.gov.bracs.orgresearchgate.net. Beyond the primary sphere, a second hydration sphere has been identified, comprising approximately 16 water molecules at a mean Y···O distance of 4.40(4) Å acs.orgacs.orgresearchgate.net.

In the solid state, the hydrated this compound can exhibit both eight- and nine-coordination. Eight-coordinated structures often maintain a square antiprismatic configuration with a mean Y-O bond distance of 2.353 Å, while nine-coordinated structures typically adopt a tricapped trigonal prismatic configuration mdpi.comresearchgate.net.

Table 1: Hydration Sphere Characteristics of this compound in Aqueous Solution

CharacteristicValueTechniqueCitation
Coordination Number8EXAFS/LAXS acs.orgcapes.gov.bracs.orgresearchgate.net
GeometrySquare AntiprismaticEXAFS/LAXS mdpi.comacs.org
Mean Y-O Bond Distance (1st sphere)2.367(5) Å, 2.368(5) Å, 2.365(5) ÅEXAFS/LAXS mdpi.comacs.orgcapes.gov.bracs.orgresearchgate.net
Second Hydration Sphere CN~16 water moleculesLAXS acs.orgacs.orgresearchgate.net
Mean Y···O Distance (2nd sphere)4.40(4) ÅLAXS acs.orgacs.orgresearchgate.net

Preferred Coordination Numbers and Geometrical Arrangements in Yttrium (III) Complexes

The this compound is known for its flexible coordination environment, commonly exhibiting coordination numbers of eight and nine in its complexes mdpi.comasianpubs.org. While coordination numbers for transition metal ions typically range from two to nine, with four and six being most common, Y(III) often accommodates higher coordination numbers due to its larger ionic size slu.secore.ac.uk.

The specific geometrical arrangement adopted by Y(III) depends on the nature of the ligands, including their denticity, steric bulk, and donor atom preferences. Examples of observed coordination geometries include:

Square Antiprismatic: Frequently observed for the hydrated Y(III) ion in aqueous solution mdpi.comacs.orgcapes.gov.bracs.orgresearchgate.netwikipedia.org.

Tricapped Trigonal Prismatic: Found in some solid-state hydrated Y(III) ions and in complexes where nine-coordination is achieved, such as with DOTA and HP-DO3A where the ligand provides eight donors and a water molecule occupies the ninth position mdpi.comresearchgate.net.

Distorted Bicapped Trigonal Prism: Observed in solid compounds like [Y(OH₂)₈]Cl₃·(15-crown-5) acs.orgacs.org.

Distorted Monocapped Square-Antiprism: Identified in complexes such as [Y(a3-ptz)₂(H₂O)₅]Cl · 4H₂O researchgate.net.

Distorted Pentagonal Bipyramid: Seen in complexes like [Y(atza)₂(H₂O)₂(CH₃OH)]Cl researchgate.net.

Eight-coordinated mixed donor environments: In [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O, the Y(III) ion is eight-coordinated by four nitrogen, three oxygen, and one chlorine atom researchgate.net.

Y(III) has also been observed to expand its coordination number beyond six in mixed ligand complexes core.ac.uk.

Table 2: Common Coordination Numbers and Geometries of Yttrium (III) Complexes

Coordination NumberTypical GeometryExamples / ContextCitation
8Square AntiprismaticHydrated Y(III) ion, [Y(OH₂)₈]³⁺ in solution mdpi.comacs.orgcapes.gov.bracs.orgresearchgate.netwikipedia.org
Distorted Bicapped Trigonal Prism[Y(OH₂)₈]Cl₃·(15-crown-5) in solid state acs.orgacs.org
Distorted Monocapped Square-Antiprism[Y(a3-ptz)₂(H₂O)₅]Cl · 4H₂O researchgate.net
Mixed Donor (4N, 3O, 1Cl)[Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O researchgate.net
9Tricapped Trigonal PrismaticSome solid-state hydrated Y(III) ions, [Y(HP-DO3A)] complexes, Y(III)-EDTA complexes mdpi.comasianpubs.orgresearchgate.net
Distorted Pentagonal Bipyramid[Y(atza)₂(H₂O)₂(CH₃OH)]Cl researchgate.net
>6Expanded CoordinationMixed ligand complexes core.ac.uk

Influence of Ionic Radius on Coordination Behavior within the Group 3 Elements

Yttrium (III) is a member of Group 3 of the periodic table, along with Scandium (Sc) and the Lanthanides (La-Lu). Its coordination chemistry is significantly influenced by its ionic radius, which places it as an intermediate in size between the smaller Sc(III) and the larger early lanthanides.

The ionic radius of Y(III) is approximately 0.90 Å for 6-coordination tubitak.gov.trbritannica.com, while Sc(III) is considerably smaller at 0.745 Å tubitak.gov.tr. In contrast, the ionic radius of La(III) is larger, around 1.22 Å for 6-coordination rsc.org. This size difference dictates preferred coordination numbers in aqueous solution: Sc(III) typically forms a seven-coordinate aqua ion, whereas Y(III) forms an eight-coordinate aqua ion, and the larger early lanthanides like La(III) form nine-coordinate aqua ions wikipedia.orgrsc.orgresearchgate.net.

The chemical properties of Y(III) closely resemble those of the heavier lanthanides, particularly holmium (Ho³⁺), whose ionic radius (0.901 Å) is very similar to that of Y(III) britannica.com. This similarity explains why yttrium is often found alongside heavy lanthanides in natural minerals britannica.com. The larger ionic radius of Y(III) compared to Sc(III) also contributes to differences in complex stability; for instance, Sc(III) complexes with ligands like catechol or salicylic (B10762653) acid derivatives tend to have higher stabilities than their Y(III) counterparts, reflecting the higher charge density and ionic potential of the smaller Sc(III) ion tubitak.gov.truludag.edu.trpsu.eduasianpubs.org. Furthermore, a larger ionic radius can facilitate monomer coordination and enhance catalyst activity in certain reactions researchgate.net.

Table 3: Ionic Radii (6-Coordination) of Group 3 Elements

ElementIonIonic Radius (Å)Citation
ScandiumSc³⁺0.745 tubitak.gov.tr
YttriumY³⁺0.90 tubitak.gov.trbritannica.com
LanthanumLa³⁺1.22 rsc.org
HolmiumHo³⁺0.901 britannica.com

Ligand Design and Complexation Thermodynamics of this compound

Yttrium (III) is a hard Lewis acid, exhibiting a strong preference for hard donor atoms, with oxygen being a primary coordination site uludag.edu.tracs.org. This oxophilicity guides the design of effective ligands for Y(III) complexation.

Coordination with Oxygen Donor Ligands

The strong affinity of Y(III) for oxygen donor ligands is a defining characteristic of its coordination chemistry. This preference is exploited in the design of various chelating agents.

Carboxylate and polyamino-polycarboxylate ligands are particularly effective in complexing Y(III) due to the presence of multiple oxygen donor atoms and their ability to form stable chelate rings.

Table 4: Stability Constants (log β) for Yttrium-Acetate Complexes

Complex Specieslog β₁ (25 °C)log β₂ (25 °C)log β₃ (25 °C)log β₁ (175 °C)log β₂ (175 °C)log β₃ (175 °C)Citation
Y-Acetate2.273.864.634.517.8610.24 researchgate.net

Yttrium crotonate complexes, which are a type of carboxylate, have been shown to form centrosymmetric dimeric structures with bridging carboxylate ligands, demonstrating diverse coordination modes sci-hub.se.

EDTA (Ethylenediaminetetraacetic acid): EDTA is a hexadentate polyamino-polycarboxylate ligand that forms highly stable complexes with Y(III) core.ac.uk. In Y(III)-EDTA complexes, the Y(III) ion is often nine-coordinated asianpubs.org. Complexation between Y(III) and EDTA can occur effectively in acidic media, with copper and yttrium beginning to form complexes with EDTA even at low pH scielo.br. The concentration of free yttrium ions drops significantly, approaching zero, at approximately pH 5.7 due to complexation with EDTA scielo.br. The kinetic inertness of Y(III) complexes, particularly with macrocyclic ligands, is often evaluated by challenging them with strong chelators like EDTA, with some Y(III) macrocyclic complexes showing remarkable stability against dissociation or transchelation for extended periods acs.org. For practical applications, a substantial excess of EDTA (e.g., 65-fold) may be required for complete masking of Y(III) at an optimal pH range of 3.05–3.25 moca.net.ua.

DTPA (Diethylenetriaminepentaacetic acid): DTPA is an octadentate polyamino-polycarboxylate ligand, possessing three nitrogen and five carboxylate oxygen donor atoms, which makes it a very strong chelator for Y(III) nii.ac.jprsc.org. Y(III) complexes with DTPA ligands exhibit high thermodynamic stability, with reported stability constants (log K) ranging from 21.53 to 24.7 nih.govcapes.gov.br. The formation of the Y(III)-DTPA complex typically involves the octadentate DTPA ligand along with one water molecule, resulting in a nine-coordinate metal center nii.ac.jp. The acid dissociation rates of Y(III)-DTPA complexes are influenced by substituents on the carbon backbone, generally decreasing as substitution increases nih.govcapes.gov.br. DTPA complexes of Y(III) and Gadolinium (III) are of significant interest due to their use as magnetic resonance imaging (MRI) contrast agents nii.ac.jp.

Table 5: Thermodynamic Stability of Yttrium (III) Polyamino-polycarboxylate Complexes

LigandTypeCoordination Number (Y)Stability Constant (log K)Citation
EDTAPolyamino-polycarboxylate9High stability asianpubs.orgcore.ac.uk
DTPAPolyamino-polycarboxylate921.53 - 24.7 nii.ac.jpnih.govcapes.gov.br

Spectroscopic Characterization of Yttrium Iii Ion and Its Complexes

Luminescence Spectroscopy Involving Yttrium (III) Ion

Luminescence spectroscopy is a powerful analytical technique for characterizing materials containing Yttrium (III) ions, predominantly when Y³⁺ serves as a host for luminescent lanthanide dopants or when its complexes display ligand-centric luminescence.

Role of Yttrium (III) as a Host Lattice for Lanthanide Luminescence (e.g., YAG:Nd³⁺, Y₂O₃:Eu³⁺)

Yttrium (III) is extensively utilized as a host lattice for luminescent lanthanide ions due to its ionic radius, which is comparable to many trivalent lanthanides, facilitating their substitution into the crystal structure. bas.bg Additionally, its wide bandgap minimizes energy quenching by the host lattice, making yttrium-based materials excellent candidates for various optical applications, including lasers and phosphors. acs.orgwikipedia.org

Yttrium Aluminum Garnet (YAG:Nd³⁺): Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂) is a widely recognized host material for neodymium (Nd³⁺) ions, forming Nd:YAG, which is a cornerstone in solid-state laser technology. wikipedia.orgscispace.com Both single crystals and nano-sized ceramic powders of Nd:YAG exhibit distinct luminescence properties. When excited at 488 nm, YAG:Nd³⁺ nano-sized ceramic powders display primary emission bands between 1045–1080 nm, stemming from the characteristic ⁴F₃/₂ → ⁴I₁₁/₂ transitions of Nd³⁺. ias.ac.in This emission profile closely matches that observed in bulk YAG:Nd³⁺ single crystals. ias.ac.in The photoluminescence intensity of Nd:YAG ceramics can be influenced by deviations from stoichiometry, with non-stoichiometric compositions leading to a reduction in intensity due to the formation of secondary phases. rsc.org Studies on the fluorescence lifetime of the ⁴F₃/₂ state of Nd³⁺ in YAG indicate a multi-exponential decay process across a concentration range of 0.9–1.6 at.% Nd. optica.org At room temperature, the crucial 1.064 µm radiative transition in Nd:YAG is homogeneously broadened, characterized by a narrow emission linewidth of 0.45 nm and an upper level lifetime of 230 µs. scispace.com

Yttrium Oxide (Y₂O₃:Eu³⁺): Europium (Eu³⁺)-doped yttrium oxide (Y₂O₃) is a well-established red-emitting phosphor, extensively used in lighting and display applications. bas.bgacs.orgaip.org Luminescence properties of Y₂O₃:Eu³⁺ nanocrystals, synthesized via ultrasonic chemistry, show a notable dependency on surfactant concentration and annealing temperature, with increasing intensity in both excitation and emission spectra observed at higher P123 concentrations and annealing temperatures. ingentaconnect.comnih.gov The excitation spectrum of Y₂O₃:Eu³⁺ microspheres typically features a broad band peaking at 259 nm, which is attributed to the charge-transfer band (CTB) between O²⁻ and Eu³⁺. acs.orgacs.org The prominent red emission occurs at 610 nm, corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺. acs.org The maximum intensity for the strongest emission line at 612 nm in nanocrystalline Y₂O₃:Eu³⁺ samples is observed at approximately 4 at. wt% europium doping. aip.org

Table 1: Luminescence Properties of Yttrium-Based Host Materials

MaterialDopant IonExcitation Wavelength (nm)Emission Wavelength (nm)TransitionNotesSource
YAGNd³⁺4881045–1080 (main)⁴F₃/₂ → ⁴I₁₁/₂ (Nd³⁺) ias.ac.inIntensity increases with heating time; highest intensity at 1065 nm for ~3 mol% Nd³⁺. ias.ac.in Inhomogeneously broadened. optica.org scispace.comias.ac.inoptica.org
Y₂O₃Eu³⁺259 (CTB) acs.orgacs.org610 (main) acs.org⁵D₀ → ⁷F₂ (Eu³⁺) acs.orgThe excitation at 259 nm is due to the charge-transfer band (CTB) between O²⁻ and Eu³⁺. The strongest emission is at 612 nm. acs.orgacs.orgaip.org acs.orgacs.orgaip.org
Y₂O₃:Eu³⁺Eu³⁺393 ingentaconnect.comnih.gov612 ingentaconnect.comnih.gov⁵D₀ → ⁷F₂ (Eu³⁺) ingentaconnect.comnih.govExcitation and emission spectra are influenced by annealing temperature and surfactant concentration. Emission at 612 nm is strongest with approximately 4 at. wt% of europium. aip.orgingentaconnect.comnih.gov aip.orgingentaconnect.comnih.gov
YBO₃:Eu³⁺Eu³⁺UV irradiation bas.bg591, 612, 696 bas.bg⁵D₀→⁷F₁ and ⁵D₀→⁷F₂ (Eu³⁺) bas.bgOptically active and chemically stable. bas.bg bas.bg

Energy Transfer Mechanisms in Yttrium-Based Luminescent Materials

Energy transfer is a critical process in yttrium-based luminescent materials, enabling efficient sensitization of the desired emission from activator ions. Yttrium's role as a host is often to provide a suitable environment that facilitates these mechanisms without significant self-quenching.

In YAG, energy transfer between co-doped ions like Chromium (Cr³⁺) and Neodymium (Nd³⁺) has been quantitatively studied. Both the ⁴T₂ and ²E states of Cr³⁺ ions contribute to energy transfer to Nd³⁺ ions. The contribution from the ⁴T₂ state dominates at high temperatures, while the ²E state's contribution is more significant at low temperatures. An electric dipole-dipole interaction mechanism effectively describes this energy transfer process up to approximately 400 K. aip.org

For Y₂O₃:Eu³⁺ systems, the luminescence excitation spectrum often includes a dominant charge-transfer band (CTB) between O²⁻ and Eu³⁺, and a weaker excitonic band related to the Y³⁺-O²⁻ host matrix absorption. acs.orgacs.org This indicates energy transfer from the host lattice and the charge-transfer state to the Eu³⁺ emitting levels. The relative strengths of these bands are dependent on particle size in nanocrystalline Y₂O₃:Eu³⁺. acs.org Energy transfer has also been observed in Y₂O₃ nanomaterials co-doped with Eu³⁺ and Tb³⁺. scispace.com Furthermore, in other yttrium-containing materials like yttrium vanadate, energy transfer mechanisms between co-doped rare-earth ions, such as Er³⁺ and Yb³⁺, are crucial for upconversion luminescence. researchgate.net

Photophysical Properties of Yttrium (III) Complexes (e.g., UV-Vis absorption)

While the this compound itself, being a d⁰ ion, does not exhibit characteristic absorption or emission in the UV-Vis range due to electronic transitions, its complexes often display photophysical properties dictated by their coordinating ligands or by co-doped luminescent ions.

Research has explored the luminescence of yttrium(III) porphyrin complexes, where the porphyrin ligand is responsible for the absorption and subsequent luminescence. acs.org Similarly, the fluorescence lifetime of yttrium(III) complexes with coumarin-appended ligands has been investigated, where the coumarin (B35378) chromophore is the light-absorbing and emitting entity, and its fluorescence can be quenched by the presence of other ions like Tb³⁺ or Eu³⁺ complexes. researchgate.net This highlights that the photophysical properties of Y(III) complexes are often a result of the ligand's characteristics and the energy transfer processes within the complex.

Other Spectroscopic Techniques for Yttrium (III) Characterization

Beyond luminescence, various other spectroscopic techniques are vital for the comprehensive characterization of Yttrium (III) ions and their complexes, providing insights into their molecular weight, composition, and solid-state structure.

Mass Spectrometry (e.g., ESI-TOF MS, Photoionization)

Mass spectrometry techniques, such as Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) and Photoionization Mass Spectrometry, are powerful analytical tools used for the characterization of Yttrium (III) complexes. These techniques provide crucial information regarding the molecular weight, elemental composition, and structural integrity of the complexes in the gas phase.

ESI-TOF MS is particularly useful for analyzing non-volatile and thermally labile compounds, including coordination complexes, by generating intact molecular ions or their fragments in solution and then measuring their mass-to-charge ratio with high accuracy. ias.ac.inacs.org This allows for the precise determination of the complex's molecular formula and can reveal the presence of various adducts or oligomers. While specific detailed research findings on photoionization mass spectrometry for Y(III) complexes were not extensively covered in the provided search results, this technique generally involves using photons to ionize molecules, which can be beneficial for selective ionization and fragmentation studies, offering complementary information on bond energies and molecular structure. These methods are indispensable for confirming the synthesis of novel yttrium complexes and understanding their speciation.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is a fundamental technique for elucidating the solid-state structure of Yttrium (III) compounds and complexes, providing detailed information about crystal systems, lattice parameters, and atomic arrangements.

Solid-State Structures: XRD has been extensively used to characterize the crystalline phases of yttrium-based materials. For instance, Y₂O₃:Eu³⁺ nanocrystals prepared by ultrasonic chemistry have been characterized by XRD, confirming their cubic phase and nanoparticle size distribution. ingentaconnect.comnih.gov Similarly, powder X-ray diffraction results for YAG:Nd³⁺ nanoparticles have revealed a cubic garnet structure. ias.ac.in

**Coordination

Synthetic Methodologies for Yttrium Iii Ion Compounds and Materials

Solution-Phase Synthesis of Yttrium (III) Coordination Compounds

Solution-phase synthesis is a versatile and widely employed method for preparing yttrium (III) coordination compounds, allowing for fine control over stoichiometry and molecular architecture. Common starting materials include highly soluble yttrium salts such as yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) and yttrium(III) acetate (B1210297) mdpi.comresearchgate.netntu.edu.sgimpactfactor.orgbohrium.comresearchgate.netaip.org.

The synthesis often involves the reaction of a yttrium salt with organic ligands in a suitable solvent, typically at ambient or reflux temperatures. For instance, yttrium (III) complexes of acylaminocarboxylates, such as N-octanoyl-alaninates, N-octanoyl-phenylalaninates, and N-octanoyl-serinates, have been successfully prepared through chemical reactions in methanol (B129727) solutions scientific.net. These reactions lead to the formation of complexes like Y(oct-ala)₃, Y(oct-phe)₃, and Y(oct-ser)₃. scientific.net

Another example involves the synthesis of yttrium(III) nitrate complexes with benzimidazole-2-acetic acid (HBIA). This process typically entails refluxing sodium hydroxide (B78521) with HBIA in methanol to form the sodium salt of the ligand, followed by the addition of yttrium(III) nitrate dissolved in a minimal amount of methanol researchgate.net. The resulting precipitate is then filtered, washed, and dried researchgate.net. Similarly, yttrium(III) complexes with 2,6-pyridinedicarboxylate and pyridine (B92270) have been synthesized in aqueous pyridine solutions, demonstrating the adaptability of solution-phase methods to various ligand systems nii.ac.jp.

Ligand exchange reactions are also common. Tris(glycinato-N,O)yttrium(III) dihydrate, for example, can be synthesized by the substitution of acetylacetonato chelate ligands from tris(ethanedioato-O,O)yttrium(III) with glycine (B1666218) in an ethanol (B145695) solution jim.org.cn. Furthermore, heteroligand yttrium complexes, such as Y(dpm)(salen) (where dpm is dipivaloylmethane and salen is bis(salicylidene)ethylenediamine), can be formed through the interaction of yttrium dipivaloylmethanate (Y(dpm)₃) and H₂salen in solution acs.org.

Table 1: Examples of Yttrium(III) Coordination Compounds Synthesized via Solution-Phase Methods

Compound Class / LigandPrecursor(s)SolventKey Reaction Conditions
AcylaminocarboxylatesY(III) saltMethanolChemical reaction method
Benzimidazole-2-acetic acidY(NO₃)₃, NaOH, HBIAMethanolReflux
2,6-pyridinedicarboxylate, PyridineY(III) saltAqueous pyridineVarious molar ratios
GlycineTris(ethanedioato-O,O)yttrium(III)EthanolLigand substitution
Dipivaloylmethane, SalenY(dpm)₃, H₂salenSolutionInteraction of complexes

Hydrothermal and Solvothermal Synthetic Routes to Yttrium (III) Materials

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline yttrium (III) materials, offering advantages in controlling particle size, morphology, and crystallinity under moderate to high temperatures and pressures. These methods involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents above their normal boiling points.

Hydrothermal Synthesis: This method is recognized for its ability to produce highly crystalline materials with tailored particle sizes under relatively mild conditions warwick.ac.uk. Yttrium oxide (Y₂O₃) itself is generally not stable below 550°C under hydrothermal conditions, meaning that hydrothermal reactions typically yield yttrium oxide precursors, which are subsequently calcined to obtain the final oxide product warwick.ac.uk.

Yttrium Hydroxide and Oxide Nanotubes: Yttrium hydroxide nanotubes can be synthesized from yttria powder and 3 M sodium hydroxide at 190°C. ntu.edu.sg Subsequent post-annealing (calcination) of the hydroxide nanotubes yields yttrium oxide nanotubes, preserving the original morphology. ntu.edu.sg Optimal conditions for the formation of yttrium hydroxide nanotubes have been identified as a temperature of 220°C, a pH range of 11-12, and a reaction time of 24 hours. researchgate.net

Y₂O₃ Nanoparticles: Nanocrystalline yttrium oxide powders have been prepared hydrothermally using 0.1 M Y(NO₃)₃·6H₂O and 10% KOH. The homogeneous mixture is autoclaved at 180°C for 6 hours in an alkaline medium. rsc.org The resulting nanoparticles exhibit a cubic phase, with crystallite sizes ranging from 34 to 58 nm. rsc.org

Yttrium Orthochromites (YCrO₃): These materials can be prepared in a single step by hydrothermal treatment of an amorphous mixed-metal hydroxide. The precursor is formed from yttrium(III) chloride or nitrate and chromium(III) nitrate, followed by the addition of a concentrated KOH solution to ensure complete hydroxide formation. rsc.org Hydrothermal treatment is then carried out at temperatures above 300°C for approximately 24 hours, yielding highly crystalline powders with submicrometer particle sizes without the need for post-synthesis annealing. rsc.org

Yttrium Fluoride (B91410) Materials: Materials such as YF₃, KYF₄, and KY₃F₁₀ have been synthesized using a polyethylene (B3416737) glycol (PEG)-assisted hydrothermal method. mdpi.com Raw materials like Y₂O₃ and Eu₂O₃ are dissolved in hydrochloric acid to form rare-earth trichloride (B1173362) solutions. This solution is then combined with KF in a PEG solution and maintained at 180°C for 12 hours. mdpi.com

Morphology Control of Y₂O₃: The morphology of micron-sized yttrium oxide particles can be precisely controlled through hydrothermal synthesis by adjusting precipitants and dispersants/templates. sigmaaldrich.com Using Y(NO₃)₃·6H₂O as a raw material:

With ammonia (B1221849) (NH₃·H₂O) as a precipitant, rod-like Y₂NO₃(OH)₅·1.5H₂O is generated. sigmaaldrich.com

The addition of glycerol (B35011) (C₃H₈O₃) as a template, along with yttrium nitrate and ammonia, leads to the formation of carambola-like Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O. sigmaaldrich.com

When urea (B33335) (CO(NH₂)₂) is used as a precipitating agent and ethanol (C₂H₆O) as a dispersant, spherical Y(OH)CO₃ is produced. sigmaaldrich.com Upon calcination, these hydrothermally prepared precursors transform into body-centered cubic Y₂O₃, largely retaining their distinct morphologies. sigmaaldrich.com

Table 2: Hydrothermal Synthesis Conditions and Outcomes for Yttrium (III) Materials

Material SynthesizedPrecursor(s)Solvent/MediumTemperature (°C)Time (h)Morphology/Size
Y(OH)₃ NanotubesY₂O₃ powder3 M NaOH190 (optimal 220)- (optimal 24)Nanotubes
Y₂O₃ NanoparticlesY(NO₃)₃·6H₂O10% KOH (alkaline)1806Cubic phase, 34-58 nm crystallites
YCrO₃YCl₃/Y(NO₃)₃, Cr(NO₃)₃KOH solution>300~24Submicrometer crystalline powders
YF₃, KYF₄, KY₃F₁₀Y₂O₃, Eu₂O₃, KFPEG-assisted18012-
Rod-like Y₂O₃Y(NO₃)₃·6H₂ONH₃·H₂O--Rod-like
Carambola-like Y₂O₃Y(NO₃)₃·6H₂ONH₃·H₂O, Glycerol--Carambola-like
Spherical Y₂O₃Y(NO₃)₃·6H₂OUrea, Ethanol--Spherical

Solvothermal Synthesis: This method, an evolution of hydrothermal synthesis, allows for the control of material properties by adjusting parameters such as pH, reaction temperature, and the specific solvent ratio researchgate.net.

Yttrium(III) Coordination Polymer (Y-CP) Micro/Nanospheres: These materials have been synthesized using vanillin (B372448) and asparagine as ligands under solvothermal conditions at 150°C for 24 hours. google.comwikipedia.org Uniform, sphere-like nanoparticles with an average size of approximately 50 nm were obtained when vanillin was used as a single ligand at 120°C for 12 hours. google.comwikipedia.org

Y₂O₃ Powders: Yttria powders have been prepared by precipitation from metal nitrates using aqueous ammonium (B1175870) hydroxide in mixed solvents, such as ethylene (B1197577) glycol, at 250°C for 6 hours. researchgate.net The morphology (e.g., spherical, hexagonal) and particle size of the synthesized powders can be effectively controlled by adjusting the ratio of water to ethylene glycol. researchgate.net

Rare Earth Bisphthalocyanines: Yttrium bisphthalocyanine (YPc₂) has been successfully synthesized using dilithium (B8592608) phthalocyanine (B1677752) (Li₂Pc) and yttrium(III) acetylacetonate (B107027) via a solvothermal method. acs.org This approach yielded YPc₂ with a product yield of 68%. acs.org

One-Dimensional (1D) Structured Y₂O₃: Y₂O₃ wires, a type of 1D structured rare earth oxide, have been prepared through the solvothermal treatment of corresponding rare earth nitrates in mixed solvents of N,N-dimethylformamide (DMF) and water at 200°C, notably without the need for surfactants or additional additives. jabonline.in

Solid-State Reactions Involving Yttrium (III) Precursors

Solid-state reactions represent a fundamental and often high-temperature approach for synthesizing yttrium (III) compounds, particularly oxides and complex ceramics. These methods typically involve the direct reaction of solid precursors, often followed by calcination. mdpi.comwarwick.ac.ukmdpi.com

Thermal Decomposition: A straightforward method involves the thermal decomposition of yttrium (III) nitrate hexahydrate (Y(NO₃)₃·xH₂O), which yields yttrium oxide (Y₂O₃) at temperatures around 600°C. ntu.edu.sg Similarly, yttrium and erbium formates (Y₁₋ₓErₓ(HCOO)₃) can be thermolyzed in air to produce (Y₁₋ₓErₓ)₂O₃ oxides. bohrium.com

Calcination of Precursors: Many wet-chemical synthesis routes, including hydrothermal and co-precipitation methods, produce intermediate yttrium precursors that require subsequent calcination (a solid-state thermal treatment) to form the desired final product.

Hydrothermally synthesized yttrium hydroxide (Y(OH)₃) can be post-annealed (calcined) to form yttrium oxide nanotubes, notably retaining the original nanotubular morphology. ntu.edu.sg

Similarly, various hydrothermally prepared yttrium compounds, such as rod-like Y₂NO₃(OH)₅·1.5H₂O, carambola-like Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O, and spherical Y(OH)CO₃, transform into body-centered cubic Y₂O₃ upon calcination, while largely preserving their distinct precursor morphologies. sigmaaldrich.com

In green synthesis approaches, the initial metal complexes or precursors obtained from plant extracts are often calcined at temperatures ranging from 650°C to 900°C to yield crystalline yttrium oxide nanoparticles. ter-arkhiv.ru For example, yttrium oxalate (B1200264) (Y₂(C₂O₄)₃), produced via co-precipitation, can be calcined at 650°C for 4 hours to produce pure Y₂O₃ nanoparticles. mdpi.com

Conventional Solid-State Method for Ceramics: This is a foundational method for producing yttrium-aluminum garnet (YAG) based phosphors. It involves the direct mixing and reaction of solid yttrium oxide (Y₂O₃) with aluminum oxide (Al₂O₃) and other components. core.ac.uk This process typically demands high calcination temperatures, often exceeding 1600°C, and prolonged reaction times to achieve high crystallinity and micrometer-sized powders. core.ac.uk The addition of fluxes such as AlF₃, BaF₂, or YF₃ can reduce the required sintering temperature to around 1500°C. core.ac.uk During the reaction, Y₂O₃ reacts with transitional aluminas to form intermediate phases like yttrium aluminum monoclinic (YAM) and yttrium aluminum perovskite (YAP) at lower temperatures (e.g., 600°C and 800°C, respectively), eventually leading to the formation of pure YAG powder at 1200°C. mdpi.com

Organoyttrium (III) Chemistry: Synthesis of Y-Carbon Bonded Compounds

Organoyttrium chemistry is dedicated to the synthesis and study of compounds featuring direct yttrium-carbon (Y-C) bonds. These compounds are predominantly formal Y³⁺ derivatives, typically diamagnetic and colorless, owing to the closed-shell electronic configuration of the Y³⁺ trication. researchgate.net While primarily of academic interest, they serve as crucial precursors in various material science applications. researchgate.net

Alkylation of Yttrium Halides: A common synthetic route to organoyttrium compounds involves the alkylation of yttrium(III) chloride (YCl₃). researchgate.net

Homoleptic rare-earth metal complexes with bidentate σ-hydrocarbyl ligands, such as tris(biphenyl-2,2′-diyl)yttrium(III) and tris(1,1′-binaphthyl-2,2′-diyl)yttrium(III) complexes, have been synthesized. rsc.org These syntheses involve the formation of three-centered two-electron bonds between the rare-earth metal, an ipso-carbon, and lithium. rsc.org

Bis(N,N′-bis(trimethylsilyl)benzamidinato)yttrium complexes, for example, [PhC(NSiMe₃)₂]₂YCl·THF, serve as versatile starting materials. mdpi.com Through chloride metathesis reactions from this precursor, various Y-C bonded compounds can be prepared, including [PhC(NSiMe₃)₂]₂YR, where R can be CH₂Ph·THF, CH(SiMe₃)₂, or a methyl-bridged lithium complex like (μ-Me)₂Li·TMEDA. mdpi.com

Other Organometallic Precursors:

Yttrium(III) Acetylacetonate (Y(C₅H₇O₂)₃): Although the primary bonding in yttrium(III) acetylacetonate is Y-O, it is classified within organometallic chemistry due to the organic nature of the acetylacetonate ligand, which coordinates through its oxygen atoms to form a chelate ring. nih.gov This compound is widely used in chemical vapor deposition (CVD) for the fabrication of various carbon nanostructures. nih.gov Hydrated forms of yttrium(III) acetylacetonate also exist. rsc.orgwikipedia.org

Yttrium(III) Alkoxides: Yttrium(III) isopropoxide (Y(OCH(CH₃)₂)₃) is a notable organometallic precursor commonly employed in sol-gel processes and metal-organic chemical vapor deposition (MOCVD) for the synthesis of Y₂O₃ thin films. researchgate.netmdpi.comresearchgate.net Similarly, yttrium(III) butoxide (Y(OC₄H₉)₃) is an organometallic compound utilized as a precursor in various synthetic routes. ter-arkhiv.ru

Cyclopentadienyl Compounds: Organometallic cyclopentadienyl-type compounds, such as tris(cyclopentadienyl)yttrium (Cp₃Y) and tris(methylcyclopentadienyl)yttrium ((CpCH₃)₃Y), are used as precursors in atomic layer deposition (ALD) for growing Y₂O₃ thin films. These processes typically involve water as the oxygen source.

Formamidinates: Tris(N,N′-diisopropyl-formamidinato)yttrium(III) [Y(DPfAMD)₃] is a promising precursor for water-assisted thermal ALD of high-quality Y₂O₃ thin films. It offers enhanced chemical and thermal stability compared to other existing Y₂O₃ ALD precursors.

Green Synthesis Approaches for Yttrium (III) Oxide Nanoparticles

Green synthesis methodologies for yttrium (III) oxide nanoparticles prioritize environmentally benign reagents and processes, typically employing plant extracts as effective reducing and capping agents. This approach significantly minimizes the generation of harmful by-products and aligns with sustainable chemical practices. impactfactor.org

Plant-Extract Mediated Synthesis:

Lantana camara Leaf Extract: Y₂O₃ nanoparticles are synthesized using a sol-gel technique with an aqueous extract of Lantana camara leaves. In this method, a 0.1 M aqueous solution of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is combined with ammonium hydroxide. The resultant precipitate is then subjected to washing, centrifugation, drying at 70°C, and subsequent pulverization. The average particle size of the synthesized Y₂O₃ nanoparticles was reported to be 30 nm.

Agathosma betulina Leaf Extract: Y₂O₃ nanoparticles are prepared by dissolving yttrium nitrate hexahydrate in an Agathosma betulina leaf extract solution. This mixture is then heated at 100°C for 2 hours under continuous magnetic stirring. The obtained product is subsequently calcined at 500°C, yielding nanoparticles with a body-centered cubic crystalline phase and an average diameter of 13 nm.

Illicium verum (Star Anise) Flower Extract: Y₂O₃ nanoparticles are synthesized using Y(NO₃)₃·6H₂O as the precursor and Illicium verum flower extract as both the capping and reducing agent. researchgate.net A typical procedure involves adding 10 mL of the extract to 50 mL of a 0.1 M yttrium nitrate hexahydrate solution, followed by stirring at 80°C for 2 hours. researchgate.net The particles are then centrifuged, washed, dried at 70°C, and finally calcined at 500°C. researchgate.net

Azadirachta indica (Neem Tree) Fruit Aqueous Extract: This extract is employed as a capping agent for the green synthesis of Y₂O₃ nanoparticles. ter-arkhiv.ru The resulting metal complexes are calcined at temperatures ranging from 650°C to 900°C, leading to the formation of cubic Y₂O₃ nanoparticles with a crystallite size of 10.3 nm. ter-arkhiv.ru

Pine Needle Leaf Extract (PNLE): Yttrium nanoparticles (YNPs) synthesized using PNLE showed the presence of both yttrium oxide and yttrium nitrate phases. Characterization revealed a crystallite size of 1.696 nm and a particle size of 24.55 nm for these green-synthesized nanoparticles.

Table 3: Green Synthesis Approaches for Yttrium (III) Oxide Nanoparticles

Plant Extract UsedYttrium PrecursorSynthesis MethodKey Conditions (Post-Synthesis)Resulting Nanoparticle Characteristics
Lantana camaraY(NO₃)₃·6H₂OSol-gel, precipitationDried 70°C, pulverizedAverage size 30 nm, orthorhombic
Agathosma betulinaY(NO₃)₃·6H₂OSolution heatingCalcined 500°CAverage diameter 13 nm, BCC crystalline
Illicium verumY(NO₃)₃·6H₂OSolution stirringDried 70°C, calcined 500°CPure Y₂O₃ nanoparticles researchgate.net
Azadirachta indicaY(III) salt (complex)PrecipitationCalcined 650-900°CCubic Y₂O₃, 10.3 nm crystallite ter-arkhiv.ru
Pine Needle LeafY(III) salt--Y₂O₃/Y(NO₃) phases, 24.55 nm particle size

Precursor Chemistry for Yttrium (III)-Containing Thin Films and Ceramics

Yttrium (III) compounds are indispensable precursors in the fabrication of high-performance thin films and advanced ceramic materials, leveraging yttrium's unique physical and chemical properties.

Nitrates: Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) is a highly versatile precursor. It is widely used for the synthesis of various yttrium-containing materials, including yttrium aluminum garnet (Y₄Al₂O₉), yttrium barium copper oxide (YBa₂Cu₃O₆.₅₊ₓ) (a high-temperature superconductor), and diverse yttrium-based metal-organic frameworks. ntu.edu.sgimpactfactor.org It also serves as a precursor in the preparation of yttria-stabilized zirconia (YSZ) films. mdpi.com

Acetylacetonates: Yttrium(III) acetylacetonate (Y(C₅H₇O₂)₃) is a well-established organometallic precursor employed in chemical vapor deposition (CVD) techniques for the growth of thin films. nih.gov This includes the fabrication of various carbon nanostructures. nih.gov Yttrium(III) hexafluoroacetylacetonate hydrate (B1144303) is another acetylacetonate-based precursor specifically used in thin film deposition. For instance, Y(tmhd)₃ (tmhd = tetra-methyl-heptane-dionate) is a yttrium precursor utilized in direct liquid injection CVD for the deposition of yttria thin films, with typical deposition temperatures around 850°C. aip.org

Alkoxides: Yttrium(III) isopropoxide (Y(OCH(CH₃)₂)₃) is a commonly used precursor for Y₂O₃ thin films, frequently applied in sol-gel processes or metal-organic chemical vapor deposition (MOCVD). researchgate.netmdpi.comresearchgate.net Similarly, yttrium(III) butoxide (Y(OC₄H₉)₃) is an organometallic compound serving as a key precursor in several synthetic applications:

Sol-gel synthesis of barium zirconate-based perovskites (BaZr₀.₈Y₀.₂O₃₋δ), which function as electrolytes in protonic ceramic fuel cells and electrolyzer cells. ter-arkhiv.ru

Solvothermal synthesis of Y-doped SnO₂ nanocrystals, used as electron transport layers in planar perovskite solar cells. ter-arkhiv.ru

Synthesis of yttrium-doped BaTiO₃ (barium titanate), a material widely recognized for its excellent dielectric, ferroelectric, and piezoelectric properties in electric ceramics. ter-arkhiv.ru

Synthesis of Y₄Al₂O₉ nanoparticles for optoelectronic applications, including LED lighting and display technologies. ter-arkhiv.ru

Cyclopentadienyl Compounds: Organometallic cyclopentadienyl-type compounds, such as tris(cyclopentadienyl)yttrium (Cp₃Y) and tris(methylcyclopentadienyl)yttrium ((CpCH₃)₃Y), are utilized as precursors in atomic layer deposition (ALD) for the growth of Y₂O₃ thin films on substrates like Si(100). Water typically serves as the oxygen source in these processes. Reported growth rates range from 1.5 to 1.8 Å/cycle for Cp₃Y and 1.2-1.3 Å/cycle for (CpCH₃)₃Y within deposition temperature ranges of 250-400°C and 200-400°C, respectively, with low carbon impurity levels in the resulting films.

Formamidinates: Tris(N,N′-diisopropyl-formamidinato)yttrium(III) [Y(DPfAMD)₃] is an effective precursor for water-assisted thermal ALD of high-quality Y₂O₃ thin films. This precursor demonstrates improved chemical and thermal stability compared to other existing Y₂O₃ ALD precursors, enabling film fabrication in a wide temperature range of 150°C to 325°C.

Controlled Synthesis of Polyoxometalate-Yttrium (III) Hybrid Materials

Polyoxometalates (POMs) are a class of molecular metal oxide clusters that can be precisely combined with yttrium (III) ions to form hybrid materials, often exhibiting intriguing structural and functional properties relevant to catalysis, magnetism, and sensing.

Arsenotungstate Precursors: The reactivity of the versatile polyoxometalate precursor [As₂W₁₉O₆₇(H₂O)]¹⁴⁻ with yttrium salts and organic proligands has been explored for the synthesis of novel hybrid complexes. These proligands are typically derived from 2-picolinic acid, such as 2,5-pyridinedicarboxylic acid (pdcH₂) and 5-(methoxycarbonyl)-2-pyridinecarboxylic acid (mcpcH).

Specific examples of synthesized complexes include [Y{AsW₈O₃₀}₂(AsO)₂{WO₂(pdc)}₂]¹³⁻ and [{Y(H₂O)₃}₂{As₂W₁₉O₆₈}{WO₂(L)}₂]⁸⁻, where L⁻ represents pdcH⁻ or mcpc⁻. These structures are characterized by the presence of five-membered N,O-chelated {WO₂(L)} units, which play a key structural role.

An organic ligand-free species, [{Y(H₂O)₃}₄{Y(H₂O)₆}₂{As₂W₁₉O₆₈}₂{WO₃(H₂O)}₄(AsO)₂]²⁰⁻, has also been obtained, where additional arsenite fragments are observed to bind to analogous tungsten coordination sites.

One-Pot Synthesis: An 8-yttrium(III)-containing 81-tungsto-8-arsenate(III) complex, with the formula [Y₈(CH₃COO)(H₂O)₁₈(As₂W₁₉O₆₈)₄(W₂O₆)₂(WO₄)]⁴³⁻, has been successfully synthesized through a one-pot reaction. This synthesis involves the reaction of yttrium(III) ions with the preformed polyoxometalate precursor [B-α-AsW₉O₃₃]⁹⁻ in a 1 M sodium acetate/acetic acid (NaOAc/HOAc) buffer solution at a pH of 4.8.

Glycine-Modified POMs: A series of POM-ligated tetranuclear rare earth metal complexes, including a yttrium analogue, have been synthesized from the preformed POM precursor [As₂W₁₉O₆₇(H₂O)]¹⁴⁻. An example is (HDABCO)₈H₅Li₈[Y₄As₅W₄₀O₁₄₄(H₂O)₁₀(gly)₂]·25H₂O, where HDABCO is monoprotonated 1,4-diazabicyclooctane and gly is glycine.

Catalytic Applications of Yttrium Iii Ion in Chemical Transformations

Lewis Acid Catalysis by Yttrium (III)

Yttrium (III) ions function as effective Lewis acid catalysts, a characteristic attributed to their labile terminal aqua ligands and their ability to link polyoxometalate (POM) subunits into larger assemblies. nih.govresearchgate.net This Lewis acidity is crucial for activating substrates in various chemical reactions.

Aldol (B89426) and Imino Diels–Alder Reactions

Yttrium (III) compounds, particularly yttrium triflate (Y(OTf)₃), are recognized catalysts for both aldol and imino Diels–Alder reactions. 36.112.18nih.govscielo.br

In aldol reactions , Y(OTf)₃ complexes with chiral aziridine-containing vicinal iminophenol tridentate ligands (salazins) demonstrate excellent reactivity and enantioselectivity. These catalysts facilitate the asymmetric aldol condensation of electron-deficient aromatic aldehydes and ketones, including acetone (B3395972) and cycloalkanones. For instance, in the catalytic asymmetric aldol condensation of 4-nitrobenzaldehyde (B150856) with acetone, Y(OTf)₃ and a salazin ligand achieved a 98% yield and 98% enantiomeric excess (ee) at 0 °C. bohrium.com Yttrium also catalyzes aldol additions of silyl (B83357) glyoxylates.

Table 1: Y(III)-Catalyzed Asymmetric Aldol Condensation

Catalyst SystemSubstratesTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Source
Y(OTf)₃ / Salazin-iPr ligand4-nitrobenzaldehyde + Acetone09898 bohrium.com
Y(OTf)₃ / Salazin-iPr ligand4-nitrobenzaldehyde + Acetone2096-9888 bohrium.com
Y(OTf)₃ / Salazin-iPr ligand4-nitrobenzaldehyde + Acetone4096-9889 bohrium.com
Erbium(III) isopropoxide (for comparison)Silyl glyoxylate (B1226380) + BenzaldehydeRoom62N/A

For imino Diels–Alder reactions , yttrium triflate catalyzes the cycloaddition of N-arylimines with vinyl and isopropenyl pyrimidinones (B12756618). 36.112.18nih.gov These reactions can lead to the synthesis of quinoline-tethered pyrimidinone derivatives. In some cases, an oxidation of methylene (B1212753) to carbonyl has been observed to accompany the imino Diels–Alder reactions of isopropenyl pyrimidinones in the presence of Y(OTf)₃. nih.gov

Cyanosilylation of Carbonyl Compounds

Yttrium (III) is also an effective catalyst for the cyanosilylation of carbonyl compounds. The yttrium-containing tungstosilicate dimer, [{Y(H₂O)₂}₂(γ-SiW₁₀O₃₆)₂]¹⁰⁻, has demonstrated high catalytic activity for the cyanosilylation of ketones and aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Polymerization Catalysis Initiated by Yttrium (III) Systems

Yttrium (III) systems are important initiators and catalysts in polymerization, particularly for the synthesis of biodegradable polymers.

Ring-Opening Polymerization and Copolymerization of Cyclic Esters and Anhydrides

Yttrium (III) compounds are utilized in the ring-opening polymerization (ROP) of cyclic esters. For instance, L-lactide is polymerized to poly(lactic acid) (PLA), a biodegradable and non-toxic polymer, and ε-caprolactone is polymerized to poly(ε-caprolactone) (PCL), both of which have various biomedical applications. Metal triflates, including Y(OTf)₃, can serve as catalysts for the synthesis of polyesters from anhydrides like succinic anhydride.

Yttrium (III) in Biomimetic Catalysis (e.g., DNA Hydrolysis)

Yttrium (III) ions demonstrate catalytic activity in biomimetic processes, notably in the hydrolysis of nucleic acids. Dimeric yttrium (III) macrocyclic complexes have shown a remarkable ability to degrade double-stranded DNA. researchgate.net This cleavage likely involves a random attack at single strands, converting closed circular plasmid DNA into a nicked DNA intermediate before complete hydrolysis. Furthermore, Y(III) has been found to catalyze the hydrolysis of phosphate (B84403) esters, such as bis(4-nitrophenyl) phosphate (BNPP), exhibiting significant rate enhancements.

Role of Yttrium (III) in Oxygen Reduction Reaction (ORR) Catalysis

Yttrium (III) plays a role in oxygen reduction reaction (ORR) catalysis, particularly when integrated into platinum alloys or single-atom catalysts. While group 3-4 elements like yttrium are generally considered inactive for oxygen-involved catalysis in their ionic forms due to stable, nearly empty outermost orbitals, dynamic coordination networks can transform these sites into active catalytic centers.

Platinum-yttrium (PtY) alloys have been shown to significantly improve ORR kinetics at the cathode, with density functional theory calculations indicating a 6-10 fold enhancement in activity for polycrystalline Pt₃Y electrodes compared to pure platinum. Experimentally, PtY/C catalysts prepared by modified methods have demonstrated high specific activity for ORR. Yttrium is typically present in an oxidized form (e.g., Y₂O₃, Y(OH)₃, and Y-O-Pt species) within these catalysts, and the Y-O-Pt species contribute to maintaining high activity.

Moreover, atomically dispersed yttrium anchored on nitrogen-doped carbon matrices (Y-N-C), derived from Y-doped zeolitic-imidazole frameworks (ZIFs), have been reported as efficient and stable electrocatalysts for ORR. These single-atom catalysts exhibit high half-wave potentials in alkaline media, comparable to commercial Pt/C catalysts.

Yttrium (III) ions are utilized in a broad spectrum of catalytic applications due to their strong Lewis acidity and oxophilicity, similar to lanthanide ions. mdpi.commdpi.com This makes them effective in reactions involving oxygen-containing substrates.

Polymerization Reactions

Y(III) catalysts are highly effective in various polymerization processes, particularly for the synthesis of biodegradable polyesters.

Ring-Opening Polymerization (ROP) of Cyclic Esters: Y(III) complexes are efficient catalysts for the ROP of cyclic esters like lactide, ε-caprolactone, and δ-valerolactone, leading to high molecular weight polymers with controlled polydispersity. reprap.comrsc.orgescholarship.org

For instance, discrete yttrium complexes ligated to multidentate ligands (e.g., S-H3LMe, R-H3LiPr, H3LMe2) have been shown to catalyze lactide polymerization, with structural differences influencing the polymerization rate and polymer molecular weights. reprap.com

Simple yttrium chloride salts, such as YCl₃·3.5THF and YCl₃·6H₂O, in combination with a bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) cocatalyst, have demonstrated high efficiency in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. This system achieved competitive turn-over frequencies (TOFs) and excellent control of dispersity, even enabling the synthesis of polyesters with molecular weights up to 302.2 kDa. rsc.orgrsc.org

Yttrium complexes supported by ferrocene-based ligands have also shown high activity in the ROP of ε-caprolactone and δ-valerolactone, producing high molecular weight polymers with low polydispersity indices. escholarship.org

Ethylene (B1197577) Polymerization: Yttrium compounds are also employed as catalysts for ethylene polymerization, often as part of Group 3 or Lanthanide metal complexes stabilized by amidinate or phosphoamidinate ancillary ligands. wikipedia.org These systems can lead to narrow polymer polydispersities. google.com

Organic Synthesis and Transformations

Y(III) ions act as powerful Lewis acid catalysts in various organic transformations, promoting C-C bond formation and other synthetic reactions.

Aldol and Imino Diels-Alder Reactions: Yttrium-containing polyoxometalates (POMs), such as [(Y(H₂O)₄P₂W₁₇O₆₁)]⁶⁻ and [(Y(H₂O)₄PW₁₁O₃₉)]⁴⁻, with labile terminal coordination sites, are known to catalyze aldol and imino Diels-Alder reactions. mdpi.com

Cyanosilylation of Carbonyls: Y-based metal-organic frameworks (MOFs) have proven to be highly efficient catalysts for the cyanosilylation of carbonyls, demonstrating high catalytic activity and low catalyst loading. figshare.comnih.gov

Synthesis of Supramolecules: Yttrium(III) nitrate (B79036) (Y(NO₃)₃·6H₂O) serves as an efficient catalyst for the green and rapid synthesis of calix nih.govresorcinarenes via the reaction of aryl aldehydes with resorcinol (B1680541) under solvent-free conditions. researchgate.net It also catalyzes the selective ring-opening of epoxides with amines. researchgate.net

Domino Multicomponent Reactions: A novel Yttrium (III)-MMZ catalyst has been successfully used in a domino multicomponent strategy for the cyclo-condensation of aldehydes with β-ketoesters and hydroxylamine (B1172632) hydrochloride to produce 3,4-disubstituted isoxazol-5(4H)-ones. This method offers advantages such as catalyst recyclability, mild reaction conditions, and short reaction times. ingentaconnect.comeurekaselect.com

Conversion of Biomass to Lactic Acid: Simple achiral Y(III) ions can directly catalyze the conversion of pentose-based feedstock and biomass (e.g., corn straw) to D-excess-lactic acid (D-LaA) with high yields. nih.gov The active species in this transformation is proposed to be [Y(OH)₂(H₂O)₂]⁺. nih.gov

Hydrogenation of Fatty Acid Methyl Esters: Yttrium-doped ruthenium-based catalysts (e.g., Ru-Y/TiO₂) show high catalytic activity and selectivity towards higher alcohols in the hydrogenation of fatty acid methyl esters. The catalytic activity is influenced by the yttrium loading. scispace.com

Design Principles for Yttrium (III) Catalysts with Tunable Reactivity

The ability to tune the reactivity of Y(III) catalysts is crucial for optimizing their performance in specific chemical transformations. This involves careful consideration of the catalyst's coordination environment, including ligand design, counterions, and solvent effects. rsc.orgacs.org

Ligand Design

Ligands play a pivotal role in dictating the electronic and steric environment around the Y(III) ion, thereby influencing its catalytic activity, selectivity, and stability. escholarship.org

Steric and Electronic Properties: The choice of ligands with varying steric bulk and electronic properties can significantly impact the catalyst's performance. For instance, in lactide polymerization, well-defined yttrium complexes with specific multidentate ligands show that structural differences influence polymerization rates and polymer molecular weights. reprap.com

Metal-Organic Frameworks (MOFs): Incorporating Y(III) ions into MOFs allows for the design of heterogeneous catalysts with well-defined porous structures. The coordination of tritopic ligands to Y(III) metal ions within MOFs creates intercrossing channel systems, which can be exploited for specific catalytic applications like cyanosilylation of carbonyls. figshare.comnih.gov

Polyanions (POMs): Yttrium-containing polyoxometalates (POMs) can be designed where the Y(III) ions act as linkers, creating large discrete assemblies with labile terminal aqua ligands, enabling Lewis acid catalysis. mdpi.com

Counterion Effects

The nature of the counterion can influence the reactivity of Y(III) catalysts, particularly in solution.

Catalyst Activation: In some systems, a cocatalyst, which can be a counterion source, is essential for efficient catalysis. Simple yttrium chloride salts, for instance, require a bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) cocatalyst for optimal performance in ring-opening copolymerization. rsc.orgrsc.org

Solvent Effects

The solvent environment plays a critical role in modulating the activity and selectivity of Y(III) catalysts by influencing the coordination sphere and the stability of intermediates. acs.org

Polarity and Coordination: The polarity of the solvent can affect the dissociation of counterions and the coordination of solvent molecules to the Y(III) center. Aprotic polar solvents, for example, have been found to greatly influence reactions catalyzed by Y(III)-MMZ catalysts. ingentaconnect.comeurekaselect.com

Stereoselectivity: Solvent choice can significantly impact the stereoselectivity of asymmetric reactions. In some cases, a specific solvent (e.g., methanol) has been identified as optimal for reactions catalyzed by yttrium triflate. unimi.it

Coordination Environment and Electronic Structure

The coordination number and geometry around the Y(III) ion are fundamental to its catalytic properties. Y(III) typically exhibits high coordination numbers (8, 9, or more) and various coordination geometries. mdpi.com

Lewis Acidity Modulation: The electronic and structural features of ligands can influence the chiral environment by coordination to yttrium, impacting enantioselectivity. acs.org The electronegativity of the central atom of anionic ligands directly bound to Y(III) and the degree of pyramidalization of these ligands can determine the ⁸⁹Y NMR chemical shift, providing insights into the coordination environment and aiding in rational catalyst design. rsc.org

Active Species Identification: Understanding the active species is crucial for rational design. In the conversion of xylose to lactic acid, [Y(OH)₂(H₂O)₂]⁺ has been identified as the active species. nih.gov

Tunable Reactivity: By systematically varying the ligand environment, it is possible to control the molecular and physical properties of the resulting polymers in polymerization reactions. reprap.com This "tunable catalysis" allows for adjusting activity or selectivity through external stimuli, such as the identity and amount of added salt. unc.edu

Applications of Yttrium Iii Ion in Advanced Materials Science

Nanomaterials Incorporating Yttrium (III) Ion

This compound is a significant component in the synthesis of various nanomaterials, particularly yttrium oxide nanoparticles, and serves as an effective dopant in other nanocrystalline systems.

Yttrium oxide (Y₂O₃) nanoparticles are widely recognized for their high dielectric constant, thermal stability, and large bandgap (5.8 eV), making them suitable for a range of technical and biomedical applications mdpi.comresearchgate.netossila.com. These nanoparticles can be synthesized using various methods, each offering distinct advantages and limitations in controlling size, shape, and surface properties orientjchem.org.

Synthesis Methods: Common synthesis techniques for Y₂O₃ nanoparticles include:

Sol-gel method: This method involves the formation of a gel from a colloidal solution, followed by calcination to obtain the oxide nanoparticles. For instance, Y₂O₃ nanoparticles with an average size of 30 nm have been synthesized using a green sol-gel technique with Lantana camara leaf extracts nih.gov.

Hydrothermal synthesis: This technique involves crystallizing materials from high-temperature aqueous solutions under high vapor pressures. Yttrium oxide nanoparticles with cubic Y₂O₃ structure and crystallite sizes ranging from 34-58 nm have been prepared via this method, with particle size increasing with precursor concentration orientjchem.org.

Thermal decomposition: This involves the decomposition of yttrium-containing precursors at elevated temperatures. Y₂O₃ nanoparticles have been successfully synthesized through the thermal decomposition of complexes like [Y(Cup)₂(Gly)∙2H₂O] orientjchem.org.

Precipitation methods: These involve precipitating yttrium compounds from solutions, followed by calcination. For example, Y₂O₃ nanoparticles were synthesized by precipitating yttrium nitrate (B79036) hexahydrate with ammonium (B1175870) hydroxide (B78521), followed by calcination at 800 °C to yield spherical nanoparticles of approximately 20 nm mdpi.comuobaghdad.edu.iq. Green chemistry approaches using Azadirachta indica fruit extract have also yielded Y₂O₃ nanoparticles with crystallite sizes around 10.3 nm after calcination at 650-900 °C ekb.egresearchgate.net.

Emulsion, chemical methods, solid-state reactions, and colloid reaction techniques are also employed mdpi.comresearchgate.net.

Characterization Techniques: The characterization of Y₂O₃ nanoparticles is crucial to confirm their structural, morphological, and optical properties. Common techniques include:

X-ray Diffraction (XRD): Used to determine the crystalline phase, purity, and crystallite size of the nanoparticles. XRD analysis has confirmed cubic Y₂O₃ structures and provided crystallite size estimations nih.govorientjchem.orgekb.egresearchgate.net.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to visualize the morphology, size, and agglomeration of the nanoparticles nih.govorientjchem.orguobaghdad.edu.iqekb.egresearchgate.net. SEM images have shown variations in morphology with calcination temperature, yielding nanorods and worm-like structures uobaghdad.edu.iq. TEM analysis confirmed the production of nanoparticles with an average size of 30 nm in green synthesis nih.gov.

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm the formation of metal-oxide bonds nih.govorientjchem.orguobaghdad.edu.iqekb.egresearchgate.net.

UV-Visible Spectroscopy: Utilized to study the optical absorption properties and confirm the nano-sized nature of the materials nih.govekb.egresearchgate.net.

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition behavior of precursors and nanoparticles orientjchem.orguobaghdad.edu.iqekb.egresearchgate.net.

Energy-Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition and purity of the synthesized materials orientjchem.org.

Properties and Applications: Y₂O₃ nanoparticles exhibit high thermal stability, excellent chemical resistance, and low electrical conductivity orientjchem.org. They possess a high refractive index, large bandgap, and high thermal stability, making them suitable for photodynamic therapy, biological imaging, and luminescence mdpi.com. They are also used as host materials for rare-earth dopants, in phosphors for displays, and as additives in high-temperature coatings mdpi.comossila.comnanorh.com.

Synthesis MethodPrecursorCalcination Temperature (°C)Average Particle Size (nm)MorphologyKey Characterization TechniquesSource
Sol-gel (Green Synthesis)Lantana camara leaf extracts + GelatinN/A30Orthorhombic shapesUV, XRD, FTIR, TEM nih.gov
HydrothermalY(NO₃)₃·6H₂O, KOHN/A34-58Agglomerated, variedXRD, SEM, FTIR, EDX orientjchem.org
Citrate PrecipitationYCl₃80020Homogenous sphericalN/A mdpi.com
Thermal Decomposition[Y(Cup)₂(Gly)∙2H₂O] complexN/AN/AN/AFT-IR, UV, TG/DTA, XRD, SEM, TEM orientjchem.org
Hydrothermal/Microwave HydrothermalY(NO₃)₃, NaOH500, 700, 100018.4-31.1 (nanorods)Nanorods, worm/neck-likeXRD, FTIR, SEM, AFM, TG uobaghdad.edu.iq
Green SynthesisAzadirachta indica fruit aqueous extract650-90010.3CubicXRD, STEM, FTIR, UV-Vis, TGA ekb.egresearchgate.net

Yttrium (III) ions are frequently used as dopants in various nanocrystalline systems to modify and enhance their optical, electrical, and magnetic properties. Y₂O₃ itself serves as an excellent host matrix for rare earth ions such as Eu³⁺, Tb³⁺, and Yb³⁺ ossila.com.

Phosphors and Luminescent Materials: Yttrium (III) doped materials are critical in the production of phosphors. For instance, europium-doped yttrium oxide (Y₂O₃:Eu) is widely used to produce sharp red emissions in display technologies, including color television picture tubes and flat panels ossila.comnanorh.com. Yttrium aluminum garnet (YAG) doped with cerium (YAG:Ce) is used as a luminescent down-shifting material in crystalline silicon solar cells, converting UV and blue light into yellow light, thereby improving conversion efficiency aip.org.

Laser Host Materials: Yttrium-based garnets, such as Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂) and Yttrium Aluminum Perovskite (YAP, YAlO₃), are widely used as host materials for solid-state lasers when doped with rare earth ions like Nd, Tm, Er, and Ce americanelements.comamericanelements.comnanorh.com. The Y³⁺ ion's stable trivalent state and suitable ionic radius allow for efficient substitution by other trivalent rare-earth ions, leading to tunable spectroscopic properties.

High-k Gate Dielectrics: Thin films of yttrium-based oxides, often in combination with zirconium oxide (yttria-stabilized zirconia, YSZ), are valuable as high-k gate dielectrics due to their large intrinsic band gap (5.5 to 5.8 eV) and improved electrical properties, such as lower leakage current mdpi.com. YSZ and yttrium-doped ceria (YDC) are also used as solid-state electrolytes in solid oxide fuel cells (SOFCs) mdpi.com.

Magnetic Materials: Yttrium iron garnets (YIG, Y₃Fe₅O₁₂) are powerful microwave filters and are used in spintronic and magnonic devices. Doping with aluminum can reduce the saturation magnetization and Curie temperature of YIG thin films, offering a platform for experiments in different magnetic phases nanorh.comarxiv.org.

Thin Film Technologies Utilizing Yttrium (III)

Yttrium (III) is extensively utilized in thin film technologies due to the excellent optical, electrical, and mechanical properties of yttrium-containing compounds. These films are critical in various advanced applications.

Optical Coatings and Waveguides: Yttrium oxide (Y₂O₃) thin films are highly regarded for their optical properties, including high refractive index (around 1.66 to 1.92 depending on deposition parameters), large bandgap (approximately 5.5 eV), and wide transmission range (0.2 – 8 µm) ossila.commdpi.comsoton.ac.uknanografi.comatlas.jp. These characteristics make them suitable for anti-reflective and reflective coatings on lenses, mirrors, and prisms, enhancing light transmission and reducing losses nanorh.com. They are also used as host materials for rare-earth-doped planar waveguide upconversion lasers soton.ac.ukresearchgate.net. Yttrium fluoride (B91410) (YF₃) thin films also exhibit excellent optical properties, including a broad transmission range from UV to IR, making them useful in infrared bands and as optical coatings researching.cnoptica.org.

Dielectric Insulators and High-k Dielectrics: Y₂O₃ thin films serve as dielectric insulators in electroluminescent devices, such as light-emitting diodes (LEDs), where they can be doped with metals like Eu, Er, Tb, and Yb ossila.commdpi.com. Their high dielectric constant (10-18) makes them promising candidates for gate dielectric materials in microelectronics, offering improved electrical properties compared to conventional materials mdpi.comacs.orgrsc.org.

Protective and Hard Coatings: Yttrium (III) compounds are used to create protective coatings that enhance the hardness and wear resistance of tools and components nanorh.com. Y₂O₃ films have demonstrated strong resistance to fluorine-containing plasma, outperforming other resistant materials like silicon oxide and alumina, making them valuable in anticorrosion and water-repellent coating applications mdpi.com.

Semiconductor Industry: In the semiconductor industry, YAG thin films are deposited for use in electronic devices, contributing to improved performance and durability nanorh.com. Yttrium thin films are also suitable for X-ray mirrors, photocathode emitters in e-beam lithography, electron microscopes, and free-electron lasers due to their low work function and high melting point optica.org.

Deposition Techniques: Various methods are employed for depositing yttrium-containing thin films, including:

Reactive Sputtering and Reactive Evaporation: Used for depositing Y₂O₃ thin films, with optical properties and crystalline phase dependent on deposition parameters soton.ac.ukresearchgate.netresearchgate.net.

Atomic Layer Deposition (ALD): A precise technique for depositing high-quality Y₂O₃ thin films with controlled thickness and purity, often using precursors like yttrium tris(N,N'-diisopropylacetamidinate) and water acs.orgrsc.org.

Electron Beam Deposition: A popular technique for YF₃ thin films due to its high productivity researching.cnoptica.org.

Pulsed Laser Deposition (PLD): Used for depositing yttrium iron garnet (YIG) films, where strain can be controlled by film thickness and substrate orientation mdpi.com.

Mist Chemical Vapor Deposition (CVD): Explored for fabricating high-quality yttrium oxide thin films at lower temperatures atlas.jpresearchgate.net.

Key Properties of Yttrium Oxide Thin Films:

PropertyValueSource
Dielectric Constant10-18 ossila.comatlas.jpacs.org
Band Gap5.5 - 5.8 eV ossila.commdpi.comnanografi.comatlas.jpacs.orgrsc.org
Refractive Index (Y₂O₃)1.66 - 1.92 (at 546 nm) ossila.comsoton.ac.ukatlas.jpresearchgate.netacs.orgrsc.org
Refractive Index (Y)2.51 (at 546 nm) optica.org
Refractive Index (YF₃)>1.6 (2-8 µm) researching.cn
Thermal Conductivity0.27 W cm⁻¹ K⁻¹ (300 K) mdpi.com
Melting Point~2430 - 2450 °C mdpi.comnanografi.comatlas.jp
Optical Transparency0.2 – 8 µm ossila.comnanografi.com
Electrical Break-down Strength> 3 MV/cm ossila.comrsc.org

Theoretical and Computational Investigations of Yttrium Iii Ion Systems

Quantum Chemical Approaches

Quantum chemical methods are employed to investigate the electronic properties of yttrium(III) complexes at the atomic level. These approaches provide a detailed understanding of bonding, molecular orbital interactions, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal computational method for studying the geometry, electronic structure, and properties of yttrium(III) complexes. DFT calculations have been successfully applied to a range of Y³⁺ systems, from simple aqua ions to more complex coordination compounds.

Studies on the hydrated yttrium(III) ion, [Y(H₂O)₈]³⁺, have utilized various density functionals to predict its structural characteristics. researchgate.net The choice of functional can influence the predicted bond lengths and geometries. For instance, comparisons between different functionals like SVWN5, B3LYP, and BHandH have shown varying degrees of accuracy when compared to experimental data. researchgate.net In aqueous solutions, DFT studies combined with molecular dynamics have shown that Y(III) can exist as [Y·3H₂O]³⁺. nih.gov

DFT has also been employed to study yttrium(III) complexes with other ligands, such as penicillinate, to understand their thermal stability and molecular structure. researchgate.net Furthermore, DFT calculations have been used to investigate the electronic structure and bonding in yttrium-containing solids like YAlO₃, where the partial covalency of the Al-O bonds can be quantified through Mulliken charge analysis. aip.org

Table 1: Comparison of DFT Functionals for the Prediction of Y-O Bond Distance in [Y(H₂O)₈]³⁺

Functional Predicted Y-O Distance (Å)
SVWN5 2.38
B3LYP 2.45
BHandH 2.40
Experimental Range 2.36 ± 0.02

Data sourced from Buzko et al. (2006). researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying the electronic structure and bonding in yttrium(III) systems. These methods are computationally more demanding than DFT but can offer higher accuracy.

Ab initio molecular dynamics simulations have been used to study the speciation of yttrium in aqueous fluids under high temperature and pressure conditions relevant to geological processes. copernicus.orgcopernicus.org These simulations provide insights into the coordination environment of Y³⁺, including the number of coordinating water molecules and other ligands like chloride and fluoride (B91410). copernicus.orgcopernicus.org For instance, at 800 °C, the total coordination number of yttrium changes from seven to eight within a pressure range of 1.3 to 4.5 GPa. copernicus.org

In solid-state systems, ab initio calculations have been used to investigate the electronic structure and bonding characteristics of compounds like yttrium orthoaluminate (YAlO₃) doped with other ions. aip.org These studies reveal details about the covalent and ionic nature of the bonds within the crystal lattice. For example, in YAlO₃, the Y-O bonds are found to be more ionic, while the Al-O bonds exhibit a higher degree of covalency. nih.gov

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited-state properties of molecules and predict their spectroscopic behavior. mpg.dewikipedia.orgfz-juelich.de TDDFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. researchgate.net

While the Y³⁺ ion itself is colorless due to its d⁰ electronic configuration, libretexts.orgwikipedia.org its complexes with various ligands can exhibit charge-transfer bands that are amenable to study by TDDFT. For example, TDDFT calculations have been used to analyze the UV absorption spectra of Y(III) complex ions in carbonate solutions to verify the reliability of molecular dynamics simulation results. nih.gov This combined approach helps in identifying the specific coordination species present in solution. nih.gov The methodology involves optimizing the geometry of the Y(III) complex ions and then calculating their characteristic UV absorption spectra. nih.gov

Molecular Dynamics Simulations for Yttrium (III) Speciation and Hydration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of ions in solution. For yttrium(III), MD simulations provide detailed insights into its hydration structure and speciation in various aqueous environments.

In the absence of other ligands, MD simulations have shown that the Y³⁺ ion is typically coordinated by eight water molecules in its first hydration shell. copernicus.org The average Y-O distance from these simulations is around 2.38 Å, which is in good agreement with experimental data from EXAFS and X-ray diffraction. copernicus.orgresearchgate.net At higher pH values, simulations suggest the formation of hydrolyzed species such as [Y(OH)₃(H₂O)₃]. copernicus.org

MD simulations have also been crucial in understanding the influence of other ions on the coordination of Y³⁺. For example, in carbonate solutions, MD simulations have revealed the formation of various yttrium-carbonate complexes. rsc.org At lower carbonate concentrations (0-0.8 mol L⁻¹), the dominant species is the 5-coordinated complex [YCO₃·3H₂O]⁺. nih.govrsc.org As the carbonate concentration increases to 1.2 mol L⁻¹, this can convert to a 6-coordinated complex, [Y(CO₃)₂·2H₂O]⁻. rsc.org

Table 2: Coordination of Y(III) in Aqueous Carbonate Solutions from MD Simulations

Carbonate Concentration (mol L⁻¹) Predominant Y(III) Species Coordination Number
0 - 0.8 [YCO₃·3H₂O]⁺ 5
1.2 [Y(CO₃)₂·2H₂O]⁻ 6

Data sourced from Li et al. (2019). rsc.org

Prediction of Coordination Geometries and Stability Constants

Computational methods are increasingly used to predict the coordination geometries and thermodynamic stability of metal complexes, including those of yttrium(III). These predictions are valuable for understanding the behavior of Y³⁺ in complex systems and for designing ligands with specific binding properties.

Quantitative Structure-Property Relationship (QSPR) models offer a time- and cost-effective approach to predict the stability constants of metal complexes. nih.gov A 3D-QSPR methodology using GRid-INdependent Descriptors (GRINDs) has been applied to predict the stability constants of Y³⁺ with a diverse set of organic ligands. nih.gov This approach has shown that hydrogen bonding properties, shape, size, and steric effects are key factors influencing the stability of yttrium(III) complexes. nih.gov The statistical validation of such models, with high R² values, demonstrates their predictive power. nih.gov

Table 3: Statistical Validation of a 3D-QSPR Model for Predicting Y(III) Stability Constants

Statistical Parameter Value
R² (squared correlation coefficient) 0.96
q² (squared cross-validation correlation coefficient) 0.82
R²pred (squared predictive correlation coefficient) 0.81

Data sourced from Ghasemi et al. (2021). nih.gov

Computational Modeling of Yttrium (III) Interactions with Surfaces and Host Lattices

Computational modeling is essential for understanding the interactions of yttrium(III) ions with surfaces and within the host lattices of solid materials. These interactions are critical in fields such as catalysis, materials science, and geochemistry.

DFT calculations have been used to perform extensive surface stability analyses of yttrium-containing compounds like yttrium(III) fluoride (YF₃). nih.gov By modeling different surface terminations, it is possible to predict the most stable surfaces and construct a Wulff plot, which represents the equilibrium crystal shape. nih.gov For YF₃, the stoichiometric (010) surface is found to be the most dominant. nih.gov

In the context of host lattices, computational models can elucidate the effects of incorporating Y³⁺ into a crystal structure. For example, in yttria-stabilized zirconia (YSZ), a continuum model can be developed to study the impact of yttria on the structure of charged boundary layers and the double layer capacitance. researchgate.net Such models can incorporate details of the lattice structure and the presence of immobile oxide ions. researchgate.net Furthermore, studies on the adsorption of Y³⁺ onto mineral surfaces like gibbsite have been modeled to understand the influence of factors such as pH and ionic strength on the uptake of yttrium. mdpi.com

Environmental Chemical Speciation and Geochemistry of Yttrium Iii

Yttrium (III) Speciation in Aquatic Environments

The speciation of Y(III) in natural waters dictates its solubility, transport, and biological uptake. It is primarily controlled by the formation of complexes with both inorganic and organic ligands, and is highly sensitive to the prevailing pH and ionic strength of the aqueous environment.

Hydroxide (B78521) Complexes: As pH increases, Y(III) undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxide complexes. semanticscholar.orgresearchgate.net The formation of these complexes, such as Y(OH)²⁺, Y(OH)₂⁺, and eventually the precipitation of Y(OH)₃, significantly reduces the concentration of the free Y³⁺ ion in solution. urfu.ruwikipedia.orgsamaterials.com The solubility product (Ksp) for yttrium hydroxide is reported to be 1.00 × 10⁻²². researchgate.net At pH values greater than 6.0, the precipitation of yttrium hydroxide can become a limiting factor for its dissolved concentration. urfu.ru In nitrate (B79036) solutions at pH values between 1.0 and 5.0, predicted Y(III) species include positively charged ions like Y(NO₃)²⁺, Y³⁺, Y₂(OH)₂⁴⁺, Y₃(OH)₅⁴⁺, and Y(OH)²⁺. researchgate.net

Carbonate Complexes: In waters with significant carbonate alkalinity, Y(III) forms strong complexes with carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions. geologyscience.ru These carbonate complexes can enhance the solubility of yttrium, particularly in neutral to alkaline conditions. wikipedia.org The formation of species such as Y(CO₃)⁺ and Y(CO₃)₂⁻ has been reported. geologyscience.ru The complexation with carbonate can be a dominant process affecting Y(III) speciation in many natural waters. researchgate.net

Sulfate Complexes: In environments with high sulfate concentrations, such as those affected by acid mine drainage, Y(III) can form sulfate complexes. researchgate.net The formation of the YSO₄⁺ ion pair has been identified as a monodentate inner-sphere complex in high-sulfate aqueous solutions. researchgate.net While sulfate complexation is generally minor in seawater and most freshwaters, it can become significant in specific geochemical settings. researchgate.net

Halide Complexes: Yttrium (III) can form complexes with halide ions such as chloride (Cl⁻) and fluoride (B91410) (F⁻). researchgate.net Generally, fluoride complexes are more stable than chloride complexes. researchgate.net In most natural freshwaters, the concentrations of halides are too low for these complexes to be significant. However, in saline environments or hydrothermal fluids, halide complexation can influence Y(III) mobility. geoscienceworld.org Yttrium forms trihalides like YF₃, YCl₃, and YBr₃ at elevated temperatures. libretexts.org

Table 1: Stability Constants of Selected Yttrium (III) Inorganic Complexes

LigandYttrium ComplexLog K (Stability Constant)Reference
Hydroxide (OH⁻)Y(OH)²⁺- researchgate.net
Sulfate (SO₄²⁻)Y(SO₄)⁺- researchgate.net
Chloride (Cl⁻)YCl²⁺- researchgate.net

Natural organic matter (NOM), such as humic and fulvic acids, as well as synthetic chelating agents, can form strong complexes with Y(III). These interactions can significantly influence its speciation and mobility in the environment.

Natural Organic Matter: Humic and fulvic acids, which are abundant in many soils and natural waters, contain functional groups like carboxylic and phenolic moieties that can bind strongly with Y(III). geologyscience.ru This complexation can either enhance the mobility of yttrium by keeping it in solution or contribute to its removal through sorption of the organic-metal complex onto mineral surfaces.

Chelating Agents: Synthetic chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), are used in various industrial and agricultural applications and can be introduced into the environment. These agents form highly stable complexes with Y(III), which can increase its persistence and mobility in aquatic systems. researchgate.net The stability constants (log K) for Y-EDTA and Y-DTPA are 18.5 and 22.5, respectively. researchgate.net

Table 2: Stability Constants of Yttrium (III) Complexes with Selected Organic Ligands

LigandYttrium ComplexLog K (Stability Constant)Reference
EDTAY(EDTA)⁻18.5 researchgate.net
DTPAY(DTPA)²⁻22.5 researchgate.net
EDTMPY(EDTMP)19.19 researchgate.net

The speciation of Y(III) is highly dependent on the pH and ionic strength of the surrounding water.

pH: pH is a master variable controlling Y(III) speciation. usf.edu At low pH, the free Y³⁺ ion is the dominant species. As pH increases, hydrolysis and complexation with hydroxide ions become more significant, leading to the formation of various hydroxo-complexes and eventually the precipitation of Y(OH)₃. researchgate.neturfu.ru The adsorption of Y(III) onto mineral surfaces is also strongly pH-dependent, generally increasing with increasing pH. urfu.rumdpi.com

Ionic Strength: The ionic strength of the solution can affect the activity of Y³⁺ and its ligands, thereby influencing complex formation and sorption processes. researchgate.net Changes in ionic strength can alter the stability of Y(III) complexes and the surface charge of minerals, which in turn affects sorption behavior.

Geochemical Cycling and Mobility of Yttrium (III) Ion

The movement and distribution of Y(III) in the environment are controlled by a combination of physical, chemical, and biological processes that constitute its geochemical cycle.

Sorption onto solid phases is a key process that limits the mobility of Y(III) in the environment.

Minerals: Clay minerals, metal oxides (e.g., iron and manganese oxides), and aluminosilicates are important sorbents for Y(III). urfu.rumdpi.comtandfonline.comacs.org The sorption mechanism can involve ion exchange, surface complexation (both inner- and outer-sphere), and precipitation. researchgate.net For instance, Y(III) has been shown to adsorb onto ion-adsorption type rare earths ore surfaces, possibly via the formation of a Si-O-Y bond. researchgate.net The adsorption capacity of minerals for Y(III) is influenced by factors such as pH, ionic strength, the presence of competing ions, and the specific surface area and charge of the mineral. urfu.rumdpi.com Sorption of Y(III) on amorphous ferric hydroxide increases with increasing pH and temperature. nih.gov

Organic Matter: Natural organic matter, both in dissolved and particulate forms, can sorb Y(III). The interaction with humic substances can lead to the formation of stable complexes that can either be mobile or become associated with mineral surfaces. geologyscience.ru

Table 3: Factors Influencing Yttrium (III) Sorption on Environmental Interfaces

FactorInfluence on SorptionReference
pHSorption generally increases with increasing pH. urfu.rumdpi.com
Ionic StrengthCan affect surface charge and complex stability, influencing sorption. researchgate.net
Presence of Competing IonsCan reduce Y(III) sorption through competition for binding sites. tandfonline.com
TemperatureSorption on amorphous ferric hydroxide increases with temperature. nih.gov
Presence of Organic LigandsCan either enhance or inhibit sorption depending on the nature of the complex formed. geologyscience.ru

The transport of Y(III) in natural waters is largely governed by its speciation and interactions with suspended particles.

Acid Mine Drainage (AMD): AMD systems are often enriched in rare earth elements, including yttrium. researchgate.netnih.gov In these low-pH, high-sulfate environments, Y(III) can be transported as the free ion or as sulfate complexes. researchgate.net As the pH of AMD waters increases downstream or during remediation, Y(III) can be removed from solution through precipitation of hydroxides or co-precipitation with and sorption onto iron and aluminum oxyhydroxides and hydroxysulfates, such as basaluminite. researchgate.netresearchgate.netnih.gov Studies have shown that in passive remediation systems for AMD, yttrium is preferentially retained in the basaluminite residue rather than in schwertmannite. researchgate.netnih.gov

Fractionation Behavior of Yttrium (III) Relative to Lanthanides in Geological Systems

The geochemical behavior of the this compound (Y³⁺) is intrinsically linked to that of the lanthanide series due to their similar ionic radii and charge. However, subtle differences in their electronic configurations and responses to different geological environments lead to significant fractionation, providing valuable insights into a variety of geological processes. This fractionation is most prominently observed in the Yttrium to Holmium (Y/Ho) ratio, as these two elements are often considered "geochemical twins" due to their nearly identical ionic radii and charge. nih.govornl.gov In many geological processes, Y and Ho are tightly coupled, maintaining a near-chondritic mass ratio of approximately 26-28. nih.govresearchgate.net Deviations from this ratio are indicative of specific fractionation mechanisms.

The primary controls on the fractionation of Yttrium from the lanthanides include mineral-melt partitioning, fluid-rock interactions, and weathering processes. The crystal chemistry of different minerals plays a crucial role in sequestering Yttrium and the lanthanides. Minerals such as xenotime-(Y) preferentially incorporate Yttrium and the heavy rare earth elements (HREEs), while monazite-(Ce) is a primary host for the light rare earth elements (LREEs). mdpi.commdpi.com This differential partitioning is a major driver of Y/lanthanide fractionation in igneous and metamorphic systems.

During partial melting and fractional crystallization, the presence of accessory minerals like garnet, zircon, xenotime, and monazite significantly influences the distribution of Yttrium and lanthanides between the solid and molten phases. Garnet, for instance, is known to strongly partition HREEs and Yttrium, leading to melts depleted in these elements. researchgate.netgeologyscience.ru

Hydrothermal fluids and seawater also exhibit distinct Y/lanthanide signatures. Seawater is characterized by a significantly elevated Y/Ho ratio (typically 44-74) compared to chondrites, a result of the preferential scavenging of Ho by manganese and iron oxyhydroxides in the marine environment. researchgate.net In contrast, high-temperature hydrothermal fluids often display near-chondritic Y/Ho ratios. hawaii.edu

Weathering processes further contribute to the fractionation of Yttrium and lanthanides. The breakdown of primary minerals and the formation of secondary clays and oxides can lead to the differential mobilization and sequestration of these elements. For example, the weathering of basaltic soils has been shown to result in a decrease in the Y/Ho ratio, indicating a preferential loss of Yttrium relative to Holmium. researchgate.netescholarship.org

The following data tables provide a quantitative overview of the fractionation behavior of Yttrium (III) relative to the lanthanides in various geological systems.

Table 1: Y/Ho Ratios in Various Geological Materials

This table presents typical Yttrium to Holmium (Y/Ho) mass ratios in a range of geological materials. The chondritic ratio of ~26-28 serves as a baseline for comparison. nih.govresearchgate.net Deviations from this value indicate fractionation processes. Seawater exhibits a significantly higher Y/Ho ratio due to the preferential removal of Holmium. researchgate.net

Geological MaterialTypical Y/Ho Ratio
Chondritic Meteorites~26-28
Basalt~28
Granite~27
Shale~27
Seawater44-74
Hydrothermal Fluids (high-T)~26-28

Table 2: Comparative Concentrations of Yttrium and Lanthanides in Monazite and Xenotime (ppm)

This table illustrates the contrasting preference of monazite and xenotime for different rare earth elements. Monazite is enriched in light lanthanides (LREEs) like Cerium (Ce) and Lanthanum (La), while xenotime is a major host for Yttrium (Y) and heavy lanthanides (HREEs) such as Ytterbium (Yb) and Dysprosium (Dy). mdpi.commdpi.com

ElementMonazite (ppm)Xenotime (ppm)
Yttrium (Y)5,000 - 20,000250,000 - 350,000
Lanthanum (La)150,000 - 250,000< 100
Cerium (Ce)250,000 - 400,000< 500
Neodymium (Nd)80,000 - 150,000< 1,000
Dysprosium (Dy)1,000 - 5,00030,000 - 60,000
Ytterbium (Yb)50 - 50020,000 - 50,000

Table 3: Partition Coefficients (D) of Yttrium and Lanthanides between Garnet and Silicate Melt

The partition coefficient (D) represents the ratio of the concentration of an element in a mineral (garnet) to its concentration in a coexisting silicate melt. Values greater than 1 indicate that the element is preferentially incorporated into the mineral. Garnet strongly partitions heavy lanthanides and Yttrium. researchgate.netgeologyscience.ruuwyo.edu

ElementPartition Coefficient (D)
Yttrium (Y)10 - 50
Lanthanum (La)0.01 - 0.1
Cerium (Ce)0.02 - 0.2
Neodymium (Nd)0.1 - 1
Samarium (Sm)0.5 - 5
Gadolinium (Gd)2 - 20
Dysprosium (Dy)5 - 40
Ytterbium (Yb)20 - 100

Bioinorganic Chemical Interactions of Yttrium Iii Ion

Fundamental Interactions of Yttrium (III) with Biomolecules

The interaction of the Y³⁺ ion with essential biomolecules such as proteins and nucleic acids is a critical area of study. These interactions are often driven by the electrostatic attraction between the positively charged yttrium ion and negatively charged functional groups on these macromolecules.

Protein Binding:

The Y³⁺ ion has demonstrated a significant capacity to bind to proteins, often competing with or replacing endogenous metal ions like calcium (Ca²⁺). rsc.org Computational studies have indicated that Y³⁺ binds strongly to proteins and has the potential to replace Ca²⁺ and, to some extent, manganese (Mn²⁺). This is particularly relevant in Ca²⁺-binding proteins such as calmodulin and protein kinase A.

An early study investigated the binding of Y³⁺ to bone sialoprotein, an acidic glycoprotein from bovine cortical bone. nih.govportlandpress.com The research revealed that the binding of Y³⁺ was more substantial than that of Ca²⁺. nih.govportlandpress.com The association constant for the interaction with Y³⁺ was found to increase with pH, suggesting that the binding is likely a strong electrostatic interaction. nih.govportlandpress.com It was proposed that the binding site for Y³⁺ on this glycoprotein consists of three carboxyl groups. nih.govportlandpress.com

Further research using various models, including all-atom and coarse-grained simulations, has explored the interactions between Y³⁺ ions and human serum albumin (HSA). cas.cz These studies have shown that increasing concentrations of Y³⁺ can lead to a charge reversal on the protein surface, which influences protein-protein interactions. cas.cz

ProteinMethodKey Findings
Bone SialoproteinTitration curvesY³⁺ binding is greater than Ca²⁺; association constant increases with pH. nih.govportlandpress.com
Calmodulin & Protein Kinase AComputational approachY³⁺ binds strongly and can replace Ca²⁺ and potentially Mn²⁺.
Human Serum Albumin (HSA)Numerical simulationsY³⁺ interacts with carboxylic groups, leading to protein charge reversal with increasing concentration. cas.cz

Nucleic Acid Binding:

The interaction of yttrium (III) complexes with DNA has also been a subject of investigation. A study on an yttrium(III) complex containing 1,10-phenanthroline (B135089), [Y(phen)₂Cl(OH₂)₃]Cl₂·H₂O, demonstrated that the complex binds to DNA. nih.gov The primary mode of interaction was identified as groove binding. nih.gov Thermodynamic parameters, including the binding constant (Kb), enthalpy change (ΔH°), and entropy change (ΔS°), were calculated from fluorescence data. nih.gov

Another study found that nucleic acids can enhance the fluorescence intensity of an yttrium(III)-rutin system in the presence of cetyltrimethylammonium bromide (CTMAB). nih.gov This phenomenon has been utilized to develop a fluorimetric method for the determination of nucleic acids. nih.gov

Yttrium SpeciesNucleic AcidMethodKey Findings
[Y(phen)₂Cl(OH₂)₃]Cl₂·H₂ODNAUV absorption, fluorescence spectra, viscosity measurementsBinds to DNA primarily through groove binding. nih.gov
Yttrium(III)-rutin complexFish sperm DNA (fsDNA), Yeast RNA (yRNA)FluorimetryNucleic acids enhance the fluorescence of the complex. nih.gov

The coordination chemistry of Y³⁺ extends to smaller biological building blocks like peptides and amino acids. Researchers have synthesized mixed pentanuclear yttrium hydroxy clusters with various α-amino acids, including D-phenyl glycine (B1666218), L-proline, L-valine, and L-tryptophan. nih.gov In these chiral clusters, both the amino acid and dibenzoylmethanide ligands are accommodated in the coordination spheres of the yttrium atoms. nih.gov

In the realm of materials science with biological applications, yttrium oxide nanoparticle-loaded, self-assembled peptide gels have been developed. acs.org These gels, formed from a lauric acid-peptide conjugate, demonstrate nanofibrous structures with the nanoparticles entrapped within the network. acs.org Furthermore, phage surface display techniques have been employed to identify peptides with high specificity and affinity for yttrium oxide, which could have implications for future bio-recycling processes. nih.gov

Yttrium (III) as a Spectroscopic Probe in Biological Environments

The unique properties of certain yttrium isotopes make the Y³⁺ ion a valuable tool for spectroscopic studies in biological contexts. While lanthanide ions like Eu³⁺ are often used as luminescent probes, and can be substituted into yttrium-containing materials to study local site symmetries, the focus for yttrium itself in biological spectroscopy has largely been in the area of magnetic resonance. acs.org

The naturally abundant isotope, ⁸⁹Y, has emerged as a promising nucleus for nuclear magnetic resonance (NMR) investigations, particularly in the field of hyperpolarized magnetic resonance imaging (MRI). rsc.org Although ⁸⁹Y has inherently low sensitivity and a long T1 relaxation time, these challenges can be overcome using dissolution dynamic nuclear polarization (DNP), which can enhance the NMR signal by several thousand-fold. nih.govacs.org

The long T1 relaxation times of ⁸⁹Y are advantageous, making it a promising candidate for in vivo imaging and spectroscopy probes. acs.orgnih.gov A significant application of hyperpolarized ⁸⁹Y complexes is as chemical shift-based NMR sensors. For instance, hyperpolarized ⁸⁹Y-EDTMP and ⁸⁹Y-DTPMP have been investigated as potential pH sensors. nih.gov Hyperpolarized ⁸⁹Y-EDTMP, in particular, exhibits a wide chemical shift dispersion over the physiological pH range of 5-9, with an apparent pKa of 6.7, making it a potentially superior pH sensor compared to other hyperpolarized probes. nih.gov

Hyperpolarized ⁸⁹Y ComplexApplicationKey Properties
⁸⁹Y-EDTMPpH NMR sensorApparent pKa of 6.7; 16-ppm chemical shift dispersion at pH 5-9. nih.gov
⁸⁹Y-DTPMPpH NMR sensorApparent pKa of ~7.01; 4-ppm chemical shift dispersion. nih.gov
⁸⁹Y(DOTA)⁻Imaging probeLong T1 relaxation time (499 s at pH 7). acs.org

Development of Yttrium (III)-Based Chemical Tools for Biological Research (mechanistic studies, excluding clinical trials)

Beyond its role as a spectroscopic probe, the Y³⁺ ion is being incorporated into chemical tools designed for various biological research applications. These tools are primarily used for mechanistic studies and bioimaging.

A novel fluorescent probe based on a Schiff base has been designed and synthesized for the selective and sensitive detection of Y³⁺. nih.gov This probe has been successfully applied for the bioimaging of Y³⁺ in the nematode Caenorhabditis elegans and in the main organs of mice, demonstrating its potential for in vivo applications. nih.gov The detection limit for Y³⁺ with this probe was calculated to be 0.30 μM. nih.gov

Additionally, yttrium-based metal-organic framework (MOF) nanoplates have been developed for sensing applications. researchgate.net These nanoplates, which utilize yttrium ions as metal centers and a porphyrin-based ligand, can function as fluorescent sensors for fluoride (B91410) ions and pH. researchgate.net The development of such tools highlights the versatility of yttrium (III) in creating chemical probes for detecting biologically and environmentally relevant analytes. nih.gov

Advanced Analytical Methodologies for Yttrium Iii Ion

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometry and fluorometry are well-established analytical techniques that rely on the interaction of light with a chemical species. For the determination of yttrium (III) ions, these methods typically involve the formation of a stable complex between Y³⁺ and a specific organic ligand (a chromogenic or fluorogenic reagent). This complexation event leads to a significant change in the solution's optical properties—either in its absorbance of light at a particular wavelength (spectrophotometry) or its ability to emit light after excitation (fluorometry)—which can be measured and correlated to the concentration of the yttrium ion.

Several reagents have been developed for the sensitive and selective spectrophotometric determination of yttrium (III). These methods are often praised for their simplicity, speed, and cost-effectiveness. researchgate.net For instance, a method utilizing Clayton Yellow (CY) dye results in an orange-colored complex with Y³⁺ at pH 5, with maximum absorbance at 499 nm. ekb.eg This method is highly sensitive, with a low limit of detection (LOD). ekb.eg Another common reagent is Alizarin Red S (ARS), which forms a red carmine complex with yttrium (III) at pH 4.7 in the presence of surfactants like cetyltrimethylammonium bromide (CTAB), with an absorption maximum at 520 nm. The inclusion of surfactants often enhances the molar absorptivity and stability of the complex. Other reagents such as Arsenazo-I and Pyrocatechol Violet have also been successfully employed for the spectrophotometric analysis of yttrium in various samples, including superconductors and environmental waters. researchgate.netiaea.org

Fluorometric methods generally offer higher sensitivity compared to spectrophotometric techniques. These methods are based on the formation of a fluorescent chelate between Y³⁺ and a suitable ligand. A notable example is the development of a fluorescence probe, 2-hydroxy-1-naphthaldehyde salicyloylhydrazone, which demonstrates high selectivity for Y³⁺ among other lanthanide ions in a tetrahydrofuran (THF) medium. researchgate.net The chelation reaction leads to a significant fluorescence enhancement, allowing for the detection of yttrium at very low concentrations. researchgate.net

ReagentMethodpHλmax (nm)Linear RangeLimit of Detection (LOD)
Clayton Yellow (CY)Spectrophotometry54990.06 - 12 µg/mL0.06 µg/mL ekb.eg
Alizarin Red S (ARS) with TOPOSpectrophotometry4.95191 - 26 ppmNot Specified sciencepublishinggroup.com
Alizarin Red S (ARS) with CTABSpectrophotometry4.75200.125 - 3.73 ppm0.1009 µg/mL
Pyrocatechol VioletSpectrophotometry7.65950.04 - 4.0 ppmNot Specified researchgate.net
Arsenazo-ISpectrophotometryNot Specified5700 - 356 ng/mL22 ng/mL iaea.org
2-hydroxy-1-naphthaldehyde salicyloylhydrazoneFluorometryNot SpecifiedNot SpecifiedNot Specified0.013 ppb researchgate.net

Ion-Selective Electrodes for Yttrium (III) Quantification

Ion-Selective Electrodes (ISEs) are potentiometric sensors that offer a simple, rapid, and cost-effective alternative for determining the concentration of specific ions in a solution. researchgate.net An ISE for yttrium (III) typically consists of a membrane that selectively interacts with Y³⁺ ions. This interaction generates an electrical potential difference across the membrane, which is proportional to the logarithm of the yttrium ion activity in the sample, as described by the Nernst equation.

The core component of the ISE is the ion-selective membrane, whose composition is critical for achieving high selectivity and sensitivity. Researchers have developed various formulations for these membranes. One successful approach involves incorporating Kryptofix-22DD (1,10-didecyl-1,10-diaza-18-crown-6) as an ionophore into a polyvinylchloride (PVC) matrix. researchgate.netsemanticscholar.org This electrode, when coated on a platinum wire, has demonstrated a wide linear concentration range from 1.0 × 10⁻⁸ to 1.0 × 10⁻¹ M and a very low detection limit of 2.15 × 10⁻⁹ M. researchgate.netsemanticscholar.org The performance of such electrodes is optimized by carefully selecting the plasticizer (e.g., dibutyl phthalate) and other components of the membrane. researchgate.netsemanticscholar.org

Another type of ISE for yttrium (III) utilizes an inorganic ion exchanger, such as zirconium (IV) phosphoborate, as the electroactive material in a heterogeneous membrane. iieta.orgresearcher.life This type of electrode has shown reproducible, Nernstian behavior over a concentration range of 10⁻⁴ M to 10⁻¹ M and operates effectively within a pH range of 5 to 9. iieta.orgresearcher.life These electrodes can be used as indicator electrodes in potentiometric titrations of yttrium ions with reagents like EDTA. iieta.orgresearcher.life

Membrane Active MaterialLinear Range (M)Detection Limit (M)pH Range
Kryptofix-22DD in PVC1.0 × 10⁻⁸ – 1.0 × 10⁻¹2.15 × 10⁻⁹ researchgate.netsemanticscholar.orgNot Specified
Zirconium (IV) Phosphoborate10⁻⁴ – 10⁻¹Not Specified5 - 9 iieta.orgresearcher.life

Hyphenated Techniques for Trace Yttrium (III) Analysis

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, creating a powerful analytical tool for complex mixtures. chromatographytoday.comijarnd.com This combination leverages the separation power of chromatography with the identification and quantification capabilities of spectroscopy, offering enhanced selectivity and sensitivity. chromatographytoday.comijarnd.comresearchgate.net For trace analysis of yttrium (III), the most prominent hyphenated techniques involve inductively coupled plasma (ICP) as the ionization source.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive multi-elemental technique capable of detecting metals and several non-metals at ultra-trace levels, often in the parts-per-trillion (ppt) range. wikipedia.organalytik-jena.comeag.com In ICP-MS, a liquid sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which atomizes and ionizes the sample. wikipedia.orgeag.com The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. wikipedia.organalytik-jena.com

ICP-MS is renowned for its speed, precision, and exceptional sensitivity, making it one of the most powerful tools for determining trace quantities of yttrium. wikipedia.org It can detect different isotopes of the same element, a feature that is particularly useful in specific applications. wikipedia.org The technique offers a wide linear dynamic range, allowing for the simultaneous analysis of major components and trace elements in a single run. eag.com For yttrium and other rare earth elements, ICP-MS provides detection limits typically in the picogram per milliliter (pg/mL) range. researchgate.net

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is another robust technique for elemental analysis. wikipedia.org Similar to ICP-MS, it uses an argon plasma to excite atoms and ions to higher energy levels. wikipedia.org As these excited species relax to their ground state, they emit electromagnetic radiation at wavelengths that are characteristic of each specific element. wikipedia.org The intensity of the emitted light at a particular wavelength is directly proportional to the concentration of that element in the sample. wikipedia.org

While generally less sensitive than ICP-MS, ICP-AES is a powerful and widely used technique for the analysis of yttrium, particularly in geological and environmental samples. tandfonline.comresearchgate.net It is less susceptible to certain types of interferences compared to ICP-MS. researchgate.net Yttrium itself is frequently used as an internal standard in ICP-AES analysis to compensate for non-spectral interferences and improve the accuracy and precision of the measurements for other elements. tandfonline.comsemanticscholar.orgresearchgate.net The detection limits for yttrium using ICP-AES can reach the parts-per-billion (ppb) level, typically in the range of 10⁻⁶ to 10⁻³ wt %. researchgate.net

X-ray Based Analytical Techniques (e.g., XRF, EDX)

X-ray-based techniques are non-destructive analytical methods used to determine the elemental composition of materials. qa-group.comhoriba.com These techniques rely on the interaction of X-rays with the atoms in a sample, leading to the emission of characteristic fluorescent X-rays.

X-ray Fluorescence (XRF) analysis involves irradiating a sample with a primary X-ray beam. This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill these vacancies, emitting X-rays with energies that are unique to each element—akin to an elemental fingerprint. qa-group.comhitachi-hightech.com By measuring the energy and intensity of these emitted fluorescent X-rays, the elemental composition of the sample can be determined both qualitatively and quantitatively. qa-group.comhoriba.com XRF is a versatile technique applicable to solids, liquids, and powders and can detect elements from sodium to uranium. qa-group.comhoriba.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) operates on the same fundamental principle as XRF. wikipedia.org It is most often coupled with electron microscopes (e.g., Scanning Electron Microscope - SEM), where a focused beam of electrons, rather than X-rays, is used to excite the sample. The resulting characteristic X-rays are then detected by an energy-dispersive spectrometer. wikipedia.org This allows for elemental analysis of very small areas of a sample, providing spatial information about the elemental distribution. Both XRF and EDX are mentioned as traditional methods for measuring yttrium, particularly in solid samples and materials science applications. nih.gov

Radiochemical Separation Techniques for Yttrium Isotopes (e.g., Y-90, Y-91, Y-86)

Radiochemical separation techniques are essential for isolating specific radioactive isotopes of an element from a mixture of other radionuclides. epa.gov These methods are critical in nuclear medicine for the production of high-purity radiopharmaceuticals and in nuclear forensics and environmental monitoring. The separation of yttrium isotopes, such as Y-90, Y-91, and Y-86, often involves techniques like solvent extraction and chromatography. epa.govosti.govresearchgate.net

A significant application is the separation of Yttrium-90 (B1217062) (⁹⁰Y) from its parent isotope, Strontium-90 (⁹⁰Sr). google.com Yttrium-90 is a pure beta-emitter used in targeted radiotherapy for cancer. google.com It is produced by the radioactive decay of ⁹⁰Sr. google.com The separation process, often referred to as "milking a cow," involves separating the in-grown ⁹⁰Y from the ⁹⁰Sr source. One method involves dissolving the strontium nitrate (B79036) salt in water to release the ⁹⁰Y, followed by the addition of concentrated nitric acid to precipitate the strontium nitrate, leaving the yttrium-90 in the solution. google.com Other methods utilize solvent extraction with reagents like di(2-ethylhexyl) phosphoric acid (HDEHP) or supported liquid membrane (SLM) technology to achieve the high purity required for medical applications. osti.govnih.gov

Similar principles are applied to separate other yttrium isotopes. For instance, a method for isolating Yttrium-91 (⁹¹Y) from irradiated uranium and mixed fission products has been developed using extraction chromatography with a commercially available LN resin. researchgate.net This process involves selective retention and elution of yttrium from the column using hydrochloric acid of varying concentrations. researchgate.net These radiochemical techniques are designed to achieve high separation factors and yield a product with high radionuclide purity. nih.gov

Q & A

Q. How can the electron configuration of Yttrium (III) ions be experimentally determined?

The electron configuration of Yttrium (III) (Y³⁺) is derived by removing three electrons from neutral Yttrium (atomic number 39). Using spectroscopic methods such as X-ray photoelectron spectroscopy (XPS) or UV-Vis absorption, researchers can validate the electronic structure. The ion’s configuration is [Kr] 4d¹, confirmed by analyzing energy transitions in coordination complexes. Reference databases like NIST Chemistry WebBook provide ionization energy (IE) and electron affinity (EA) values for cross-verification .

Q. What experimental methods ensure the purity of synthesized Yttrium (III) compounds?

High-purity Yttrium (III) oxide (Y₂O₃) can be verified using inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals. X-ray diffraction (XRD) confirms crystallographic purity, while thermogravimetric analysis (TGA) assesses hydration or carbonate contamination. For solvent-synthesized complexes, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy identify organic impurities .

Q. How should researchers design an experiment to characterize Yttrium (III) ion interactions in aqueous solutions?

Begin with pH-dependent solubility studies using controlled buffer systems. Employ potentiometric titration to determine stability constants of Y³⁺ complexes (e.g., with EDTA). Spectrophotometric methods using chromogenic agents like Alizarin Red S quantify Y³⁺ concentrations. Always include calibration standards and replicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What advanced techniques enable selective separation of Yttrium (III) from coexisting lanthanides?

Solvent extraction using N-n-octylaniline in xylene from salicylate media (pH 9.7–10.5) achieves >99% Y³⁺ recovery via anion exchange. Alternatively, ion flotation with surfactants like sodium dodecyl sulfate (SDS) selectively concentrates Y³⁺ from dilute solutions. Stripping with HCl or HClO₄ allows further purification. These methods exploit differences in Y³⁺ coordination geometry and charge density compared to La³⁺ or Gd³⁺ .

Q. How does the ionic radius of Yttrium (III) influence its role in stabilizing zirconia-based materials?

Y³⁺ (104 pm) substitutes for Zr⁴⁺ (86 pm) in ZrO₂ lattices, introducing oxygen vacancies to balance charge. This stabilizes the cubic phase (C-ZrO₂) at room temperature, enhancing mechanical and thermal properties. Synchrotron X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations quantify lattice distortion and vacancy formation energies. Excess Y³⁺ (>6 wt%) destabilizes the structure, requiring precise doping control .

Q. What analytical strategies quantify Yttrium (III) in plutonium-containing matrices?

Anion-exchange separation followed by X-ray fluorescence (XRF) isolates Y³⁺ from actinides like Pu. Adjusting nitric acid concentration (3–6 M) optimizes Y³⁺ adsorption on resins (e.g., Dowex 1-X8). Calibration with certified Y³⁺ standards and internal normalization to Zr (as a non-interfering tracer) improves accuracy to ±2% .

Q. How can researchers resolve contradictions in reported solvent extraction efficiencies for Yttrium (III)?

Discrepancies often arise from variations in pH, ligand concentration, or counterion effects. Systematic slope analysis (log-log plots of distribution ratio vs. ligand concentration) identifies the extraction mechanism. For example, N-n-octylaniline-mediated extraction follows a 1:2 (Y³⁺:salicylate) stoichiometry. Reproducing studies under identical ionic strength and temperature conditions reduces ambiguity .

Q. What protocols ensure reproducibility when replicating Yttrium (III) synthesis methods from primary literature?

Document all parameters: precursor purity, reaction temperature (±1°C), stirring rate, and aging time. Use the original authors’ characterization tools (e.g., same XRD settings). If results diverge, conduct sensitivity analyses (e.g., varying pH in 0.1 increments) and consult supplementary datasets or direct correspondence with authors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.